Ro 48-8071
Description
a cholesterol synthesis inhibitor; structure in first source
Structure
2D Structure
Propriétés
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCCJYVZIMDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870077 | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161582-11-2 | |
| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 48-8071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R048-8071 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-48-8071 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ro 48-8071 in Prostate Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the multifaceted mechanism of action of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase, in the context of prostate cancer. By targeting a critical enzyme in the cholesterol biosynthesis pathway, this compound initiates a cascade of anti-neoplastic effects, positioning it as a promising therapeutic candidate for both hormone-dependent and castration-resistant prostate cancer. This document provides a comprehensive overview of its primary molecular target, downstream cellular consequences, and the key signaling pathways involved, supported by quantitative data and detailed experimental methodologies.
Primary Molecular Target: Inhibition of 2,3-Oxidosqualene Cyclase (OSC)
This compound's principal mechanism of action is the potent and specific inhibition of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] OSC catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a pivotal step in the de novo synthesis of cholesterol.[1][2] As cholesterol is an indispensable component of cellular membranes and the metabolic precursor to steroid hormones, including androgens, targeting this pathway represents a strategic approach to cancer therapy.[1][3] this compound has a high affinity for OSC, with an IC50 value of approximately 6.5 nM.[4][5][6] By inhibiting OSC, this compound disrupts the production of cholesterol, leading to downstream effects that collectively suppress prostate cancer cell proliferation and survival.[1][2]
Figure 1: Primary molecular target of this compound.
Cellular Mechanisms of Action in Prostate Cancer
Inhibition of OSC by this compound triggers several key anti-cancer mechanisms in both hormone-dependent (androgen-sensitive) and castration-resistant prostate cancer (CRPC) cells.
Reduction of Cell Viability
This compound effectively reduces the viability of various prostate cancer cell lines, including the androgen-sensitive LNCaP line and the castration-resistant PC-3 and DU145 lines.[1][2] Notably, its cytotoxic effects are specific to cancerous cells, as concentrations up to 10 μM have been shown to have no effect on the viability of normal prostate cells (RWPE-1).[1][2] This selectivity suggests a favorable therapeutic window.
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | Type | Treatment Duration | Effect |
| LNCaP | Hormone-Dependent | 24 / 48 hours | Dose-dependent reduction in viability.[2] |
| PC-3 | Castration-Resistant | 24 / 48 hours | Dose-dependent reduction in viability.[2] |
| DU145 | Castration-Resistant | 24 / 48 hours | Dose-dependent reduction in viability.[1][2] |
| LNCaP & PC-3 | Both | 7 days | Reduced viability observed at nanomolar concentrations.[2] |
| RWPE-1 (Normal) | Non-cancerous | Not specified | No reduction in viability at concentrations up to 10 μM.[1][2] |
Induction of Apoptosis
A primary mechanism through which this compound reduces cell viability is the induction of apoptosis.[1][2] Treatment with this compound leads to a dose-dependent increase in apoptosis in both hormone-dependent (LNCaP, C4-2) and castration-resistant (PC-3, DU145) prostate cancer cell lines.[2][4]
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells
| Cell Line | Type | This compound Concentration (µM) | Treatment Duration | Outcome |
| LNCaP | Hormone-Dependent | 10 - 30 | 24 hours | Dose-dependent increase in apoptosis.[2][4] |
| C4-2 | Castration-Resistant | 10 - 30 | 24 hours | Dose-dependent increase in apoptosis.[2][4] |
| PC-3 | Castration-Resistant | Not specified | 24 hours | Significant induction of apoptosis.[2][4] |
| DU145 | Castration-Resistant | Not specified | 24 hours | Significant induction of apoptosis.[2][4] |
Modulation of Key Prostate Cancer Receptors
This compound exerts significant "off-target" effects by modulating the expression of critical receptors that drive prostate cancer progression.[1][2]
-
Reduction of Androgen Receptor (AR) Expression: In hormone-dependent LNCaP cells, this compound treatment leads to a dose-dependent decrease in the protein levels of the androgen receptor.[1][2] This is a crucial effect, as AR is the primary driver of growth and survival in the early stages of prostate cancer.[7]
-
Induction of Estrogen Receptor β (ERβ) Expression: Concurrently, this compound increases the protein expression of estrogen receptor β (ERβ) in both hormone-dependent (LNCaP) and castration-resistant (PC-3) cells.[1][2] ERβ is known to have potent anti-proliferative and tumor-suppressive functions in prostate cancer.[1][2] The combination of this compound with an ERβ agonist, such as diarylpropionitrile (DPN), has been shown to enhance the reduction in cancer cell viability.[7]
Table 3: Receptor Modulation by this compound
| Cell Line | Receptor | This compound Concentration | Treatment Duration | Effect on Protein Expression |
| LNCaP | AR | 10 - 25 µM | 6 hours | Dose-dependent reduction.[2][4] |
| LNCaP | AR | 0.1 - 1.0 µM | 7 days | Dose-dependent reduction.[2] |
| LNCaP | ERβ | Not specified | 6 hours | Dose-dependent increase.[2] |
| PC-3 | ERβ | Not specified | 6 hours | Dose-dependent increase.[2] |
Signaling Pathway Involvement
While the direct effects on cholesterol synthesis and receptor expression are well-documented, evidence from other cancer types suggests that the anti-tumor activity of this compound may also involve the modulation of key intracellular signaling pathways.
-
PI3K Pathway: Studies in metastatic models have indicated that OSC inhibition by this compound can interfere with the PI3K pathway, which is a central regulator of cell growth, proliferation, and survival.[3]
-
ERK/MAPK and JNK Pathways: In pancreatic cancer cells, this compound has been shown to inhibit cell viability by deactivating the JNK and ERK/MAPK signaling pathways, evidenced by reduced phosphorylation of JNK and ERK.[8] These pathways are crucial for controlling cell proliferation and apoptosis.[8]
Although direct evidence in prostate cancer cells is still emerging, it is plausible that these pathways are also modulated by this compound as a downstream consequence of OSC inhibition and altered membrane cholesterol content.
Figure 2: Overview of this compound's multifaceted mechanism of action.
In Vivo Efficacy
The anti-tumor effects of this compound observed in vitro have been successfully translated into in vivo models. In studies using xenografts of castration-resistant PC-3 cells in nude mice, treatment with this compound significantly suppressed tumor growth compared to controls.[1][2]
Table 4: In Vivo Efficacy of this compound
| Xenograft Model | This compound Dose (mg/kg) | Outcome | Toxicity |
| PC-3 | 5 and 20 | Significant reduction in tumor growth.[2][4] | No significant effect on animal weight, indicating low toxicity.[2][4] |
| PC-3 | 20 | Complete eradication of 2 out of 12 tumors within the study timeframe.[4] | - |
Key Experimental Protocols
This section provides a summary of the core methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
Figure 3: Workflow for the Sulforhodamine B (SRB) cell viability assay.
-
Cell Seeding: LNCaP (7x10³ cells/well), PC-3 (4x10³ cells/well), and DU145 (4x10³ cells/well) are seeded in 96-well plates and allowed to attach overnight.[2]
-
Treatment: Cells are treated with various concentrations of this compound for specified durations (24, 48 hours, or 7 days).[2]
-
Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye.
-
Measurement: The absorbance is read on a plate reader to determine cell density, which is proportional to cell viability.
Apoptosis Assay (Annexin V-FITC by FACS)
Figure 4: Workflow for the Annexin V-FITC apoptosis assay.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP at 4x10⁵/well) are seeded in 6-well plates.[2]
-
Treatment: Cells are treated with this compound (e.g., 10-30 µM) for 24 hours.[2]
-
Staining: Harvested cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye).
-
Analysis: The stained cell population is analyzed using a fluorescence-activated cell sorter (FACS) to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blot Analysis
-
Cell Lysis: Prostate cancer cells are treated with this compound for the desired time and concentration (e.g., 10-25 µM for 6 hours for AR/ERβ expression).[2] Whole-cell extracts are then prepared using lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-AR, anti-ERβ, anti-β-actin) followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. β-actin is used as a loading control to ensure equal protein loading.[2]
In Vivo Xenograft Study
-
Animal Model: Six-week-old male athymic nu/nu nude mice are used.[9]
-
Cell Implantation: PC-3 cells (5x10⁶) mixed with Matrigel are injected subcutaneously into the flanks of the mice.[2][9]
-
Tumor Growth: Tumors are allowed to develop until they reach a volume of approximately 100 mm³.[2][9]
-
Treatment: Animals are randomly assigned to groups and treated with this compound (e.g., 5 or 20 mg/kg) or a vehicle control, typically via daily tail vein injections.[9]
-
Monitoring: Tumor volume and animal weight are monitored regularly throughout the study to assess efficacy and toxicity.[2][9]
Conclusion
This compound presents a multi-pronged attack on prostate cancer cells. Its primary action as an OSC inhibitor disrupts cholesterol homeostasis, leading to reduced cell viability and the induction of apoptosis. This is complemented by beneficial off-target effects, including the downregulation of the pro-proliferative androgen receptor and the upregulation of the anti-proliferative estrogen receptor β. These mechanisms are effective in both hormone-dependent and castration-resistant prostate cancer models, both in vitro and in vivo. The data strongly support the continued investigation of this compound and the broader strategy of targeting cholesterol biosynthesis as a novel therapeutic approach for prostate cancer.
References
- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound盐 | 161582-11-2 [m.chemicalbook.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Ro 48-8071: A Technical Guide to a Potent 2,3-Oxidosqualene Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 48-8071 is a potent, small-molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), a critical component of the cholesterol biosynthesis pathway. By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a key precursor to cholesterol. This mechanism of action not only leads to a significant reduction in plasma cholesterol levels but has also demonstrated considerable anti-cancer properties in a variety of preclinical models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease, and the inhibition of cholesterol biosynthesis is a cornerstone of its management. While statins, which target HMG-CoA reductase, are the most widely used class of cholesterol-lowering drugs, there is ongoing research into alternative targets within the cholesterol synthesis pathway that may offer improved efficacy or a better side-effect profile. 2,3-Oxidosqualene cyclase (OSC) represents one such promising target. This compound has emerged as a highly potent and specific inhibitor of OSC, demonstrating significant lipid-lowering effects in various animal models.[1] Furthermore, a growing body of evidence indicates that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
This compound exerts its primary pharmacological effect by inhibiting the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a crucial step in the biosynthesis of cholesterol.[1] By blocking this step, this compound effectively curtails the de novo synthesis of cholesterol.
dot
Caption: Cholesterol Biosynthesis Pathway and the Point of Inhibition by this compound.
Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of this compound against OSC and cholesterol synthesis has been quantified in various in vitro systems.
| Target | System | IC50 Value | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | Human Liver Microsomes | ~6.5 nM | [2] |
| Cholesterol Synthesis | HepG2 Cells | ~1.5 nM | [2] |
Anti-Cancer Cell Viability
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (48h treatment) | Reference |
| DLD-1 | Colon Cancer | 3.3 µM | [3] |
| LoVo | Colon Cancer | 4.2 µM | [3] |
| A549 | Lung Cancer | 13.68 µM | [3] |
| NCI-H460 | Lung Cancer | 10.5 µM | [3] |
| Capan-1 | Pancreatic Cancer | 12.8 µM | [3] |
| BxPC-3 | Pancreatic Cancer | 9.7 µM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-18 µM | [4] |
| BT-20 | Triple-Negative Breast Cancer | ~10-18 µM | [4] |
| SK-Br-3 | Breast Cancer (Her2+) | ~10-18 µM | [4] |
| PC-3 | Prostate Cancer | ~10 µM | [5] |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the cholesterol-lowering and anti-tumor effects of this compound.
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Hamsters | 150 µmol/kg/day | ~60% reduction in LDL cholesterol | [5][6] |
| Squirrel Monkeys | Pharmacologically active doses | >30% reduction in LDL cholesterol | [1] |
| Minipigs | Pharmacologically active doses | >30% reduction in LDL cholesterol | [1] |
| Mice (BT-474 xenografts) | 5 or 20 mg/kg | Significant reduction in tumor growth | [5] |
| BALB/c Mice | 20 mg/day/kg | >50% inhibition of intestinal cholesterol synthesis | [5] |
Experimental Protocols
2,3-Oxidosqualene Cyclase (OSC) Inhibition Assay
Cell Viability - Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[7]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well and shaking for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
dot
Caption: A generalized workflow for the Sulforhodamine B (SRB) cell viability assay.
Apoptosis Detection - Annexin V-FITC Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
Western blotting is used to detect specific proteins in a sample. The general protocol involves protein extraction, gel electrophoresis, transfer to a membrane, and detection with specific antibodies.
General Protocol:
-
Protein Extraction: Lyse cells treated with this compound and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., ERα, ERβ, AR, PR, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Synthesis
The original synthesis of this compound was reported by Morand et al. in 1997.[1] While a detailed step-by-step synthesis is beyond the scope of this guide, the key structural features of the molecule are a benzophenone core with a bromo-substituent on one phenyl ring and a fluoro- and an allylamino-hexyloxy-substituent on the other.
Conclusion
This compound is a potent and specific inhibitor of 2,3-oxidosqualene cyclase with significant potential in both lipid management and oncology. Its well-defined mechanism of action, coupled with a growing body of preclinical data demonstrating its efficacy, makes it a valuable tool for researchers and a promising candidate for further drug development. This technical guide provides a consolidated resource of its key characteristics and the methodologies used to evaluate its activity, serving as a foundation for future investigations into this compelling molecule.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Pharmacokinetics and Pharmacodynamics of Ro 48-8071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3] By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting cholesterol synthesis.[1][4] This mechanism has demonstrated significant therapeutic potential, not only in lowering plasma cholesterol but also in exhibiting robust anti-cancer activity across a range of malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiling data from numerous in vitro and in vivo studies. It details the compound's mechanism of action, summarizes its quantitative effects in tabular format, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Cholesterol is an essential component of cell membranes and a precursor for steroid hormones. However, dysregulation of its biosynthesis is implicated in various diseases, including hypercholesterolemia and cancer. While statins, which inhibit HMG-CoA reductase, are the cornerstone of cholesterol-lowering therapy, targeting downstream enzymes like OSC offers a potentially more specific approach with a different side-effect profile.[4][5] this compound has emerged as a valuable tool compound and a potential therapeutic agent due to its high affinity for OSC.[3][6] Its primary pharmacodynamic effect is the inhibition of cholesterol production, which in turn affects cellular processes that are highly dependent on cholesterol availability, such as proliferation and signaling.[1][7] This has been particularly evident in cancer cells, where this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various models.[1][2][8][9]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive inhibition of 2,3-oxidosqualene cyclase. This leads to a reduction in cholesterol synthesis and an accumulation of the upstream substrate, monooxidosqualene (MOS).[5][10]
Mechanism of Action
This compound binds to the active site of OSC, preventing the cyclization of 2,3-oxidosqualene to lanosterol.[11] This action is highly specific and occurs at nanomolar concentrations.[6][10] The inhibition of cholesterol synthesis by this compound has several downstream consequences that contribute to its anti-cancer effects, including the deactivation of pro-proliferative signaling pathways.[1]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, it inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[1][4][12][13] Additionally, in some cancer models, this compound has been observed to degrade the estrogen receptor α (ERα) while inducing the anti-proliferative estrogen receptor β (ERβ).[2][14]
Caption: Signaling pathway affected by this compound.
In Vitro Activity
This compound demonstrates potent activity against a wide variety of cancer cell lines. Its effects include inhibition of cell viability, induction of apoptosis, and cell cycle arrest, typically in the G1 phase.[1][12]
| Cell Line | Cancer Type | IC50 (Viability) | Assay Duration | Reference |
| PANC-1 | Pancreatic | ~10 µM | 72 h | [13] |
| HCT116 | Colon | Not specified | - | [1] |
| HPAF-II | Pancreatic | Not specified | - | [1] |
| PC-3 | Prostate (resistant) | ~10 µM | 24-48 h | [3][10] |
| DU145 | Prostate (resistant) | ~10 µM | 24-48 h | [3] |
| LNCaP | Prostate (dependent) | ~10 µM | 24-48 h | [3][10] |
| C4-2 | Prostate (dependent) | Not specified | - | [10] |
| MDA-MB-231 | Breast (TNBC) | ~10-18 µM | 48 h | [15][16] |
| BT-20 | Breast (TNBC) | ~10-18 µM | 48 h | [15][16] |
| SK-Br-3 | Breast (HER2+) | ~10-18 µM | 48 h | [16] |
| BT-474 | Breast (ER+) | Not specified | - | [2] |
| OVCAR-3 | Ovarian | Not specified | 24-48 h | [9] |
| SK-OV-3 | Ovarian | Not specified | 24-48 h | [9] |
| HepG2 | Liver | ~1.5 nM (Chol. Synth.) | - | [10] |
| Ishikawa | Endometrial | 0.968 µM | - | [17] |
| KLE | Endometrial | 6.478 µM | - | [17] |
Pharmacokinetics
Detailed pharmacokinetic studies in humans are not publicly available. The available data is derived from animal models.
Animal Pharmacokinetics and Efficacy
In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models and lowering LDL cholesterol in various animal species.
| Species | Model | Dosing Regimen | Key Findings | Reference |
| Nude Mice | PANC-1 Xenograft | Intravenous injection (dose not specified) for 3 weeks | Markedly inhibited subcutaneous tumor growth. | [1] |
| Nude Mice | BT-20 Xenograft | 5-10 mg/kg | Inhibited tumor growth with no apparent toxicity. | [15] |
| Nude Mice | PC-3 Xenograft | 5 or 20 mg/kg | Significantly reduced in vivo tumor growth. 20 mg/kg eradicated 2 of 12 tumors. | [3][10] |
| Nude Mice | BT-474 Xenograft | Not specified | Prevented tumor growth with no apparent toxicity. | [2] |
| Nude Mice | EOC Xenograft | 20-40 mg/kg/day ip for 27 days | Significantly suppressed tumor growth. | [9][18] |
| Hamsters | Hypercholesterolemia | Up to 300 µmol/kg per day | Maximally lowered LDL-C by ~60% at 150 µmol/kg/day. No change in HDL-C. | [5][10] |
| Squirrel Monkeys | Hypercholesterolemia | Not specified | Lowered LDL by at least 30%. | [5] |
| Minipigs | Hypercholesterolemia | Not specified | Lowered LDL by at least 30%. | [5] |
| BALB/c Mice | Cholesterol Synthesis | 20 mg/day/kg body weight | Rapid and sustained inhibition (>50%) of cholesterol synthesis in the small intestine. | [10] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This assay quantifies the protein content of surviving cells as an index of cell growth and viability.[7]
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 7. oatext.com [oatext.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. fortunejournals.com [fortunejournals.com]
- 15. academic.oup.com [academic.oup.com]
- 16. fortunejournals.com [fortunejournals.com]
- 17. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy of Ro 48-8071 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), in various mouse models. The data and protocols summarized herein are collated from multiple preclinical studies, offering a centralized resource for understanding the therapeutic potential of this compound.
Core Efficacy Data
This compound has demonstrated significant anti-tumor efficacy in a range of mouse xenograft models. The quantitative data from these studies are summarized below, highlighting the compound's ability to inhibit tumor growth without inducing significant toxicity.
Table 1: Efficacy of this compound in Prostate Cancer Mouse Models
| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |
| Athymic nu/nu nude mice | PC-3 (castration-resistant) | 5 or 20 mg/kg/day (tail vein injection) | 5 daily injections followed by 6 injections every other day | Significantly reduced tumor growth compared to vehicle. No significant effect on animal weight. At 20 mg/kg, 2 out of 12 tumors were completely eradicated.[1][2] | [1][2] |
Table 2: Efficacy of this compound in Breast Cancer Mouse Models
| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |
| Nude mice | BT-474 (estrogen-dependent) | Not specified in abstract | Not specified in abstract | Prevented tumor growth with no apparent toxicity. Degraded ERα and induced ERβ.[3][4] | [3][4] |
| Nude mice | BT-20 (Triple-Negative Breast Cancer) | 5-10 mg/kg | Until tumors reached ~80 mm³ | Inhibited tumor growth with no apparent toxicity. Increased TUNEL expression (apoptosis) and suppressed angiogenic markers (VEGF, CD-31).[5][6][7] | [5][6][7] |
Table 3: Efficacy of this compound in Ovarian Cancer Mouse Models
| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |
| Nude mice | SK-OV-3 | 20 or 40 mg/kg/day (intraperitoneal) | 27 days | Significantly suppressed tumor growth (336 ± 60 mm³ in control vs. 171 ± 20 mm³ in treated). No significant weight loss. Induced apoptosis in tumor cells.[8][9][10] | [8][9][10] |
Table 4: Efficacy of this compound in Other Cancer and Disease Mouse Models
| Mouse Model | Condition | Dosage | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer Xenograft | PANC-1 | Not specified in abstract | 21 days | Markedly inhibited subcutaneous tumor growth.[11] | [11] |
| Gallstone-susceptible C57L/J mice | Cholelithiasis (gallstones) | 30-100 mg/kg/day | Not specified in abstract | Reduced gallstone prevalence from 73% to 17%.[12] | [12] |
| BALB/c mice | Cholesterol Synthesis | 20 mg/day/kg body weight (in chow) | 7 days | Rapid and sustained inhibition (>50%) of cholesterol synthesis in the small intestine.[2][13][14][15][16] | [2][13][14][15][16] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol production and has several downstream effects on cancer cell signaling.
The inhibition of cholesterol synthesis by this compound has been shown to modulate several cancer-related signaling pathways, leading to reduced cell viability and apoptosis.
Experimental Protocols
The following section details the methodologies for key in vivo experiments cited in the literature. These protocols provide a foundation for designing and executing similar preclinical studies.
Xenograft Tumor Model Protocol (General)
This protocol outlines a general workflow for establishing and treating subcutaneous xenograft tumors in mice.
References
- 1. dovepress.com [dovepress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustained and selective suppression of intestinal cholesterol synthesis by this compound, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
The Disruption of Cholesterol Homeostasis: A Technical Guide to Ro 48-8071's Impact on the Biosynthesis Pathway
For Immediate Release
This technical guide provides an in-depth analysis of Ro 48-8071, a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Executive Summary
This compound is a small molecule inhibitor that targets the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2][3][4] This enzyme catalyzes the cyclization of 2,3-monoepoxysqualene to lanosterol, a foundational step in the multi-enzyme cascade that produces cholesterol.[1][2][5][6] By inhibiting OSC, this compound effectively curtails the de novo synthesis of cholesterol and leads to the accumulation of the substrate monooxidosqualene.[7] This targeted intervention in the cholesterol biosynthesis pathway has demonstrated significant potential in various research contexts, including cholesterol-lowering therapies and oncology.[7][8]
Mechanism of Action: A Focused Inhibition
The cholesterol biosynthesis pathway is a complex and highly regulated process. This compound's mechanism is distinguished by its specificity for OSC, an enzyme positioned downstream of HMG-CoA reductase, the target of statins.[8][9] This specificity allows for the inhibition of cholesterol synthesis without impacting the production of other essential molecules derived from the early stages of the mevalonate pathway, a common source of side effects associated with statins.[2][6] The inhibition of OSC by this compound has been shown to trigger a downstream cascade of cellular events, including the induction of apoptosis in cancer cells and the modulation of key signaling pathways.[2][8]
Figure 1: Cholesterol biosynthesis pathway highlighting the inhibition of Oxidosqualene Cyclase (OSC) by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies, demonstrating its potency at both the enzymatic and cellular levels. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | System/Cell Line | Value | Reference |
| IC50 (OSC Inhibition) | Human Liver OSC | ~6.5 nM | [10][11] |
| IC50 (Cholesterol Synthesis) | HepG2 cells | ~1.5 nM | [10][11] |
| IC50 (Cell Viability, 48h) | Colon Cancer Cell Lines | 3.3 - 13.68 µM | [8] |
| IC50 (Cell Viability) | PC-3 (Prostate Cancer) | 10 µM | [10][11] |
| Apoptosis Induction | LNCaP & C4-2 (Prostate Cancer) | Dose-dependent (10-30 µM) | [10][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose | Effect | Reference |
| Hamsters | 150 µmol/kg per day | ~60% reduction in LDL-C | [11] |
| BALB/c Mice | 20 mg/day/kg | >50% inhibition of intestinal cholesterol synthesis | [10][12] |
| Nude Mice (Prostate Cancer Xenograft) | 5 or 20 mg/kg | Significant reduction in tumor growth | [10][11] |
| Nude Mice (Ovarian Cancer Xenograft) | 20-40 mg/kg/day | Significant suppression of tumor growth | [5][13] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
Lanosterol Synthase (LSS/OSC) Inhibition Assay (LC-MS/MS-Based)
This protocol provides a method for the direct quantification of lanosterol produced by LSS, enabling the determination of inhibitor potency.[14]
Materials:
-
Purified LSS enzyme or microsomal fraction containing LSS
-
(S)-2,3-oxidosqualene (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂
-
This compound (or other inhibitors)
-
Internal Standard (e.g., deuterated lanosterol)
-
Quenching Solution: 2:1 (v/v) Chloroform:Methanol
-
LC-MS/MS system with a C18 column
Procedure:
-
Pre-incubate the purified LSS enzyme or microsomal fraction with varying concentrations of this compound in the assay buffer at 37°C.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding the quenching solution and the internal standard.
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for lipid extraction.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable mobile phase.
-
Analyze the sample using an LC-MS/MS system to quantify the amount of lanosterol produced relative to the internal standard.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay is used to determine the effect of this compound on the viability of cancer cell lines.[3][4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
In Vivo Tumor Xenograft Study
This protocol outlines a typical animal study to evaluate the anti-tumor efficacy of this compound in vivo.[3][4][13]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Figure 2: Generalized experimental workflow for evaluating the effects of this compound.
Conclusion
This compound represents a highly specific and potent tool for the investigation and potential therapeutic targeting of the cholesterol biosynthesis pathway. Its distinct mechanism of action, inhibiting 2,3-oxidosqualene cyclase, offers a valuable alternative to traditional cholesterol-lowering agents and presents a promising avenue for the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a solid foundation for further research and development efforts centered on this compelling molecule.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Apoptosis Induction by Ro 48-8071 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the induction of apoptosis in breast cancer cells by Ro 48-8071, a potent inhibitor of oxidosqualene cyclase (OSC). This document details the molecular mechanisms, key signaling pathways, quantitative data from various studies, and comprehensive experimental protocols.
Executive Summary
This compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Beyond its cholesterol-lowering properties, this compound has demonstrated significant anti-cancer activity, particularly in breast cancer, by inducing apoptosis.[1][2] This guide elucidates the mechanisms by which this compound exerts its apoptotic effects, providing a valuable resource for researchers in oncology and drug development. The primary mechanism involves the inhibition of OSC, leading to the depletion of downstream cholesterol products and the accumulation of upstream sterols. This disruption in cholesterol homeostasis triggers a cascade of cellular events culminating in programmed cell death.
Mechanism of Action and Signaling Pathways
This compound induces apoptosis in breast cancer cells through a multi-faceted approach, primarily by inhibiting OSC, which catalyzes the conversion of 2,3-oxidosqualene to lanosterol.[1] This inhibition leads to both on-target and off-target effects that converge to promote apoptosis.
A key off-target effect is the modulation of estrogen receptor (ER) signaling. In ER-positive breast cancer cells, this compound leads to the degradation of ERα, a primary driver of proliferation in these cancers.[1] Concurrently, it induces the expression of the anti-proliferative ERβ.[1] This shift in the ERβ/ERα ratio is a significant contributor to the anti-tumor effects of this compound.[1]
The apoptotic cascade is further mediated by the regulation of the Bcl-2 family of proteins. This compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[1] While direct evidence for the upregulation of pro-apoptotic proteins like Bax in response to this compound in breast cancer is still emerging, the alteration of the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis. The activation of executioner caspases, such as caspase-3, has been observed, indicating the involvement of the intrinsic apoptotic pathway.[3]
Furthermore, studies suggest the involvement of the c-Jun N-terminal kinase (JNK) and the PI3K/Akt signaling pathways in this compound-induced apoptosis, although the precise mechanisms in breast cancer require further investigation.[2][4]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various breast cancer cell lines.
IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| BT-474 | ER+/HER2+ | 9.51 ± 0.05 | 6.06 ± 0.23 | [1] |
| T47-D | ER+ | 11.53 ± 0.36 | 7.76 ± 0.29 | [1] |
| MCF-7 | ER+ | 12.32 ± 0.59 | 6.34 ± 0.34 | [1] |
| HCC-1428 | ER+ | 14.64 ± 0.42 | 11.58 ± 0.34 | [1] |
| ZR-75 | ER+ | 11.04 ± 0.29 | 7.63 ± 0.30 | [1] |
Apoptosis Induction in Breast Cancer Cell Lines
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | % Dead Cells (Annexin V+/PI+) | Reference |
| BT-474 | Control | ~5% | ~2% | [1] |
| 5 µM this compound | ~15% | ~5% | [1] | |
| 10 µM this compound | ~25% | ~10% | [1] | |
| 20 µM this compound | ~40% | ~15% | [1] | |
| MCF-7 | Control | ~3% | ~1% | [1] |
| 5 µM this compound | ~10% | ~3% | [1] | |
| 10 µM this compound | ~20% | ~8% | [1] | |
| 20 µM this compound | ~35% | ~12% | [1] |
Note: The percentages are estimations based on graphical data presented in the cited literature.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from the methodology described in the cited literature.[1]
Objective: To determine the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, BT-474)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methods described in the referenced studies.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is a generalized procedure based on standard Western blotting techniques mentioned in the literature for the analysis of ERα, ERβ, and Bcl-2.[1]
Objective: To determine the protein expression levels of key apoptosis-related proteins.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERα, anti-ERβ, anti-Bcl-2, anti-cleaved caspase-3, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Logic Diagrams
General Experimental Workflow
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PI3K/Akt Pathway Inhibition by Ro 48-8071
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. While not a direct inhibitor of Phosphoinositide 3-kinase (PI3K), this compound elicits a significant inhibitory effect on the PI3K/Akt signaling cascade. This inhibition is primarily attributed to the depletion of cellular cholesterol, which leads to the disruption of lipid rafts. These specialized membrane microdomains are crucial for the proper localization and activation of key signaling proteins, including receptor tyrosine kinases (RTKs) and PI3K itself. The subsequent deactivation of the PI3K/Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines. This guide provides a comprehensive overview of the mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: An Indirect Inhibition of the PI3K/Akt Pathway
This compound's primary molecular target is the enzyme 2,3-oxidosqualene cyclase (OSC). By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in the de novo synthesis of cholesterol. The resulting depletion of cellular cholesterol disrupts the integrity of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane.
Lipid rafts serve as organizing centers for signal transduction, facilitating the interaction of receptors and downstream signaling molecules. The PI3K/Akt pathway is intimately linked to lipid raft integrity. Many receptor tyrosine kinases (RTKs), which are upstream activators of PI3K, are localized in lipid rafts. Upon ligand binding, these receptors activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated.
By disrupting lipid rafts, this compound is thought to impair the spatial organization and signaling competency of RTKs and PI3K, leading to reduced PIP3 production and consequently, decreased Akt phosphorylation and activation. This indirect mechanism of PI3K/Akt pathway inhibition is a key component of the anti-cancer properties of this compound.
Quantitative Data: Cellular Potency of this compound
The inhibitory effects of this compound have been quantified in numerous studies, primarily through cell viability and proliferation assays in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency in a cellular context.
| Cell Line | Cancer Type | Assay | Time Point | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTS | 72 h | ~10 | [1][2] |
| OVCAR-3 | Ovarian Cancer | SRB | 24 h | 20.5 ± 0.3 | [3] |
| OVCAR-3 | Ovarian Cancer | SRB | 48 h | 11.3 ± 0.3 | [3] |
| SK-OV-3 | Ovarian Cancer | SRB | 24 h | 18.3 ± 0.6 | [3] |
| SK-OV-3 | Ovarian Cancer | SRB | 48 h | 12.7 ± 0.5 | [3] |
| DLD-1 | Colon Cancer | SRB | 48 h | 3.3 ± 0.1 | [4] |
| LoVo | Colon Cancer | SRB | 48 h | 4.2 ± 0.2 | [4] |
| H69AR | Lung Cancer | SRB | 48 h | 13.7 ± 0.8 | [4] |
| NCI-H23 | Lung Cancer | SRB | 48 h | 9.8 ± 0.5 | [4] |
| A549 | Lung Cancer | SRB | 48 h | 10.1 ± 0.6 | [4] |
| LNCaP | Prostate Cancer | SRB | 24 h | 18.1 ± 3.2 | [5] |
| LNCaP | Prostate Cancer | SRB | 48 h | 11.8 ± 0.4 | [5] |
| PC-3 | Prostate Cancer | SRB | 24 h | 17.8 ± 1.3 | [5] |
| PC-3 | Prostate Cancer | SRB | 48 h | 11.1 ± 0.5 | [5] |
| DU145 | Prostate Cancer | SRB | 24 h | 13.5 ± 0.9 | [5] |
| DU145 | Prostate Cancer | SRB | 48 h | 8.6 ± 0.5 | [5] |
Note: The IC50 values represent the concentration of this compound required to inhibit cell viability by 50% and are indicative of the compound's overall cellular efficacy, which includes the downstream effects of PI3K/Akt pathway inhibition.
Experimental Protocols
Cell Viability Assays
3.1.1. MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
3.1.2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a direct readout of the pathway's activation state.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and total Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative phosphorylation level.
Visualizations
Signaling Pathway Diagram
Caption: The canonical PI3K/Akt signaling pathway.
This compound Mechanism of Inhibition Diagram
Caption: Proposed indirect inhibition of PI3K/Akt by this compound.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. dovepress.com [dovepress.com]
Ro 48-8071 and its Effects on Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often developing resistance to standard androgen deprivation therapies. Emerging research has identified the cholesterol biosynthesis pathway as a critical metabolic vulnerability in CRPC. This is due to the dual role of cholesterol as an essential component of cell membranes and as the precursor to de novo intratumoral androgen synthesis, which can fuel cancer progression despite systemic androgen deprivation.[1][2][3][4][5] This technical guide provides an in-depth analysis of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (also known as lanosterol synthase), a key enzyme in the cholesterol biosynthesis pathway.[1][2][6][7] We consolidate the current understanding of its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic effects on CRPC through a multi-faceted mechanism, primarily centered on the disruption of cholesterol metabolism.
-
Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in a dose-dependent manner in both hormone-dependent (LNCaP) and castration-resistant (C4-2, PC-3, DU145) prostate cancer cell lines.[1][6] This suggests that the induction of programmed cell death is a primary mechanism of its anti-cancer activity.[1]
-
Modulation of Steroid Hormone Receptor Signaling: Beyond its primary target, this compound exhibits "off-target" effects that are therapeutically beneficial:
-
Androgen Receptor (AR) Downregulation: Treatment with this compound leads to a dose-dependent reduction in AR protein expression in hormone-dependent prostate cancer cells.[1][6]
-
Estrogen Receptor β (ERβ) Upregulation: The compound increases the expression of ERβ in both hormone-dependent and castration-resistant prostate cancer cells.[1][6] ERβ is known to have anti-proliferative and pro-apoptotic roles in prostate cancer, suggesting that its induction contributes to the efficacy of this compound.[1] The combination of this compound with an ERβ agonist has been shown to synergistically reduce CRPC cell viability.[1][2]
-
-
Potential PI3-Kinase Inhibition: Some reports suggest that this compound may also function as a PI3-Kinase inhibitor, adding another layer to its anti-cancer profile.[11][12]
The following diagram illustrates the primary mechanism of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound on prostate cancer cells from preclinical studies.
Table 1: In Vitro Cell Viability
| Cell Line | Type | Treatment Duration | IC50 (µM) | Reference |
| LNCaP | Hormone-Dependent | 24 or 48 hours | ~10 | [1] |
| PC-3 | Castration-Resistant | 24 or 48 hours | ~10 | [1] |
| DU145 | Castration-Resistant | 24 or 48 hours | ~10 | [1] |
| RWPE-1 | Normal Prostate Epithel | Not specified | No effect up to 10 µM | [1] |
Table 2: In Vitro Cellular Effects
| Effect | Cell Line(s) | Concentration Range (µM) | Observation | Reference |
| Apoptosis Induction | LNCaP, C4-2, PC-3, DU145 | 10 - 30 | Dose-dependent increase in apoptosis | [1][6] |
| AR Protein Expression | LNCaP | 10 - 25 | Dose-dependent reduction | [1][6] |
| ERβ Protein Expression | LNCaP, PC-3 | 0.1 - 1 | Dose-dependent increase | [1][6] |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Parameter | Value | Reference |
| Animal Model | Athymic nude mice | [13] |
| Treatment Dose | 5 or 20 mg/kg | [6][13] |
| Outcome | Significant reduction in tumor growth | [2][6] |
| Toxicity | No signs of toxicity or weight loss observed | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability Assay (Sulforhodamine B Assay)
This assay evaluates cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Treatment:
-
Fixation and Staining:
-
Cells are fixed with 10% trichloroacetic acid (TCA).
-
Plates are washed and stained with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
-
Measurement:
-
Bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at a suitable wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated from dose-response curves.
-
Apoptosis Assay (Annexin V-FITC FACS Analysis)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine.
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Both floating and attached cells are collected and washed with cold PBS.
-
-
Staining:
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
The stained cells are analyzed by a flow cytometer.
-
FITC signal (Annexin V) detects apoptotic cells, while PI signal identifies necrotic or late apoptotic cells.
-
-
Data Analysis:
-
The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using appropriate software.
-
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Six-week-old male athymic nude mice (nu/nu) are used.[13]
-
-
Tumor Implantation:
-
Human CRPC cells are injected subcutaneously into the flanks of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitoring:
-
Endpoint and Analysis:
-
The study is terminated at a predetermined endpoint (e.g., specific tumor volume in the control group).
-
Tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Tumor growth curves are plotted to compare treatment and control groups.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for castration-resistant prostate cancer by targeting a key metabolic vulnerability. Its ability to not only inhibit cholesterol synthesis but also induce apoptosis and favorably modulate AR and ERβ signaling pathways provides a strong rationale for its further development.[1][2][12] The preclinical data demonstrate significant efficacy in reducing CRPC cell viability and inhibiting tumor growth in vivo without apparent toxicity.[1][2][6]
Future research should focus on:
-
Clinical Trials: The compelling preclinical results warrant investigation in human clinical trials to determine the safety, tolerability, and efficacy of this compound in patients with CRPC.[11][12]
-
Combination Therapies: Exploring the synergistic potential of this compound with existing CRPC treatments, such as second-generation anti-androgens (e.g., enzalutamide) or taxane-based chemotherapy, could lead to more durable responses.[2]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound would be crucial for personalized medicine approaches. This could include assessing the expression levels of enzymes in the cholesterol biosynthesis pathway or the ERβ/AR ratio in patient tumors.
References
- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Steroid - Wikipedia [en.wikipedia.org]
- 5. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. [PDF] Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy. | Semantic Scholar [semanticscholar.org]
- 10. Steroid hormone synthetic pathways in prostate cancer - Mostaghel - Translational Andrology and Urology [tau.amegroups.org]
- 11. oatext.com [oatext.com]
- 12. oatext.com [oatext.com]
- 13. medchemexpress.com [medchemexpress.com]
Ro 48-8071: A Comprehensive Technical Guide to its Role in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. Initially investigated for its cholesterol-lowering properties, this compound has emerged as a significant tool in antiviral research. Its mechanism of action, centered on the disruption of cellular lipid metabolism, offers a host-directed antiviral strategy with the potential for broad-spectrum activity against a variety of viruses that rely on host cell cholesterol for their life cycle. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting oxidosqualene cyclase (also known as lanosterol synthase), the enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a precursor of cholesterol.[1] This inhibition disrupts the normal cholesterol biosynthesis pathway, leading to an accumulation of the substrate 2,3-monoepoxysqualene and a depletion of downstream cholesterol. Many viruses, particularly enveloped viruses, depend on host cell cholesterol for various stages of their life cycle, including entry, replication, and egress. By modulating the cellular lipid environment, this compound creates an unfavorable landscape for viral propagation.
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) reported in the literature.
| Target | Parameter | Value | Cell Line | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | IC₅₀ | 6.5 nM | - | |
| Ebola Virus (EBOV) Entry | IC₅₀ | 1.74 µM | - | |
| Hepatitis C Virus (HCV) Replication | IC₅₀ | 68.3 nM | Huh-luc/neo-ET | [2] |
| Virus | Parameter | Value | Cell Line | Reference |
| Ebola Virus (EBOV) | EC₅₀ | 1.6 - 8.0 µM | - | [3] |
| Human Coronavirus 229E (hCoV-229E) | EC₅₀ | < 2 µM | Huh7 | [4] |
| Human Coronavirus OC43 (hCoV-OC43) | EC₅₀ | - | Huh7 | [4] |
| SARS-CoV-2 | EC₅₀ | - | Vero E6, Huh7-ACE2, HeLa-ACE2, A549-ACE2 | [4] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key cellular signaling pathways, which may contribute to its antiviral effects beyond the direct impact on cholesterol metabolism. The primary pathways identified are the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways, both of which are arms of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]
References
- 1. oatext.com [oatext.com]
- 2. WO2010021681A2 - Compositions and methods for treatment of viral diseases - Google Patents [patents.google.com]
- 3. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibitor RO 48‑8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro 48-8071 Treatment of LNCaP Cells
These application notes provide a comprehensive guide for researchers utilizing Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase, for the treatment of LNCaP human prostate cancer cells. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and diagrams of the key signaling pathways involved.
Introduction
This compound is a small molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase, a critical component of the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound disrupts cholesterol production, which is essential for cell membrane integrity and the synthesis of steroid hormones.[1] In the context of LNCaP cells, an androgen-sensitive human prostate cancer cell line, this compound has been shown to reduce cell viability, induce apoptosis, and modulate key signaling pathways related to prostate cancer progression.[1][3] Specifically, treatment with this compound leads to a reduction in androgen receptor (AR) protein expression and an increase in the expression of estrogen receptor β (ERβ), a known tumor suppressor in prostate cancer.[1][3]
Data Presentation
The following tables summarize the quantitative data obtained from treating LNCaP cells with this compound.
Table 1: Effect of this compound on LNCaP Cell Viability
| Treatment Duration | This compound Concentration | Effect on Cell Viability | Reference |
| 24 hours | ~10 µM | IC50 value | [1] |
| 48 hours | ~10 µM | IC50 value | [1] |
| 7 days | 0.1 - 1 µM | Dose-dependent reduction | [1] |
Table 2: Induction of Apoptosis in LNCaP Cells by this compound
| Treatment Duration | This compound Concentration | Observation | Reference |
| 24 hours | 10 - 30 µM | Dose-dependent increase in apoptosis | [1][4] |
Table 3: Effect of this compound on Protein Expression in LNCaP Cells
| Treatment Duration | This compound Concentration | Target Protein | Effect | Reference |
| 6 hours | 10 µM, 25 µM | Androgen Receptor (AR) | Dose-dependent reduction | [1] |
| 7 days | 0.1 - 1 µM | Androgen Receptor (AR) | Dose-dependent reduction | [1] |
| 6 hours | 10 µM, 25 µM | Estrogen Receptor β (ERβ) | Dose-dependent increase | [1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Growth Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
This compound Stock Solution Preparation
-
Dissolve this compound fumarate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Seeding: Seed 7 x 10³ LNCaP cells per well in a 96-well plate in 20% FBS RPMI-1640 medium and incubate overnight.[1]
-
Treatment: Replace the medium with fresh 10% FBS RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1 µM to 30 µM).[1] Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48 hours, or 7 days). For the 7-day treatment, retreat the cells with the same concentration of this compound every 48 hours.[1]
-
Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound stain.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC FACS Analysis)
-
Seeding: Seed 4 x 10⁵ LNCaP cells per well in a 6-well plate in 20% FBS RPMI-1640 medium and incubate overnight.[1]
-
Treatment: Wash the cells once with RPMI-1640 medium without FBS. Then, treat the cells with the indicated concentrations of this compound (e.g., 10 µM, 30 µM) in 10% FBS RPMI-1640 medium for 24 hours.[1]
-
Harvesting: Collect both the floating and attached cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for AR and ERβ Expression
-
Seeding: Grow LNCaP cells in 20% FBS RPMI-1640 medium until they reach approximately 70% confluency.[1]
-
Treatment: Treat the cells with this compound (e.g., 10 µM, 25 µM) for 6 hours.[1] For long-term studies, treat with lower concentrations (e.g., 0.1 µM, 1 µM) for 7 days.[1]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the whole-cell extracts using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and ERβ overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A general experimental workflow for studying the effects of this compound on LNCaP cells.
Caption: The signaling pathway of this compound in LNCaP cells, highlighting its effects on key molecules.
References
- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:161582-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Frontiers | Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Ro 48-8071 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] By inhibiting OSC, this compound disrupts the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[1][2] This mechanism of action has demonstrated significant anti-tumor effects in various cancer models, making it a compound of interest for oncological research. Unlike statins, which inhibit HMG-CoA reductase, this compound's downstream target may result in fewer side effects associated with the depletion of other essential molecules derived from the mevalonate pathway.[1][3]
Preclinical studies have shown that this compound effectively reduces the viability of a range of cancer cell lines, including those of the pancreas, breast, prostate, and ovaries.[1][4][5][6] In xenograft mouse models, administration of this compound has been shown to prevent tumor growth without apparent toxicity to the animals.[4][7][8] The anti-tumor properties of this compound are attributed to several mechanisms, including the induction of apoptosis, suppression of angiogenesis, and cell cycle arrest.[5][7][9] Furthermore, this compound has been observed to modulate key signaling pathways involved in cancer progression, such as the JNK and ERK/MAPK pathways.[1][2][10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model, based on findings from multiple preclinical studies.
Data Presentation
Table 1: Summary of this compound Efficacy in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Key Outcomes | Reference(s) |
| Pancreatic | PANC-1 | BALB/c nude | Not specified in abstract, intravenous injection | Every 3 days for 3 weeks | Marked inhibition of subcutaneous tumor growth | [1][2] |
| Breast (Hormone-dependent) | BT-474 | Nude | Not specified in abstract | Not specified | Prevention of tumor growth | [4] |
| Breast (Triple-Negative) | BT-20 | Nude | 5 or 10 mg/kg, intravenous injection | Daily for 5 days, then every other day for 5 additional treatments | Prevention of tumor growth, induction of apoptosis, suppression of angiogenesis | [7] |
| Prostate (Castration-resistant) | PC-3 | Not specified | 5 or 20 mg/kg | Not specified | Significant reduction in tumor growth; 2 of 12 tumors eradicated at the higher dose | [5] |
| Ovarian (Epithelial) | SK-OV-3 | Nude | 20 or 40 mg/kg, intraperitoneal injection | Daily for 27 days | Significant suppression of tumor growth | [6][11][12] |
Signaling Pathway
The anti-tumor effects of this compound are mediated through its impact on critical signaling pathways. By inhibiting 2,3-oxidosqualene cyclase, this compound disrupts cholesterol biosynthesis, which can affect the composition and function of cell membranes, including lipid rafts that are crucial for signal transduction. A key mechanism of action is the inactivation of the JNK and ERK/MAPK signaling pathways, which are often overactivated in cancer and play a pivotal role in cell proliferation, survival, and apoptosis.[1]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Protocol 1: General Xenograft Mouse Model
This protocol outlines the general steps for establishing a subcutaneous xenograft mouse model to evaluate the efficacy of this compound. Specific details may need to be optimized based on the cancer cell line and research objectives.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, BT-20, PC-3, SK-OV-3)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other appropriate extracellular matrix)
-
4-6 week old immunocompromised mice (e.g., BALB/c nude, athymic nude)
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 80-150 mm³).
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intravenous, intraperitoneal injection). Refer to Table 1 for established dosages and administration routes.
-
Follow the predetermined treatment schedule (e.g., daily, every other day).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like TUNEL).
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile PBS or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose and injection volume.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO in the injection solution should be minimized (typically <5-10%) to avoid toxicity.
-
Vortex the working solution immediately before administration.
-
-
Administration:
-
Intravenous (IV) Injection: Administer the prepared this compound solution slowly into the tail vein of the mouse.
-
Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity of the mouse.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a xenograft study using this compound.
Caption: Experimental workflow for a xenograft mouse model study with this compound.
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Ro 48-8071 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking the conversion of 2,3-monoepoxysqualene to lanosterol, this compound effectively disrupts cholesterol production.[1][2] This inhibition has been shown to reduce the viability of various cancer cell lines, making it a compound of interest in oncology research and drug development.[4][5][6] These application notes provide detailed protocols for assessing the effect of this compound on cell viability, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
The primary mechanism of this compound-induced cell death involves the induction of apoptosis and cell cycle arrest.[1][4][7] Studies have demonstrated that treatment with this compound leads to the inactivation of the JNK and ERK/MAPK signaling pathways, evidenced by decreased phosphorylation levels of JNK and ERK.[1][5]
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. These values highlight the compound's efficacy and cell-line-specific sensitivity.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (SRB Assay)
| Cell Line | Treatment Duration | IC50 (µM) |
| BT-474 | 48h | 6 - 12 |
| T47-D | 48h | 6 - 12 |
| MCF-7 | 48h | 6 - 12 |
| HCC-1428 | 24-48h | ~6 - 15 |
| ZR-75 | 24-48h | ~6 - 15 |
| MDA-MB-231 | 48h | ~10 - 18 |
| BT-20 | 48h | ~10 - 18 |
| SK-Br-3 | 48h | ~10 - 18 |
Data compiled from multiple sources.[4][6]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines (SRB Assay)
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| LNCaP | Prostate Cancer | 24h | ~10 |
| PC-3 | Prostate Cancer | 24h | ~10 |
| DU145 | Prostate Cancer | 24h | ~10 |
| OVCAR-3 | Ovarian Cancer | 24h | 20.5 ± 0.3 |
| OVCAR-3 | Ovarian Cancer | 48h | 11.3 ± 0.3 |
| SK-OV-3 | Ovarian Cancer | 24h | 18.3 ± 0.6 |
| SK-OV-3 | Ovarian Cancer | 48h | 12.7 ± 0.5 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the Sulforhodamine B (SRB) assay and the MTS assay.
Protocol 1: Sulforhodamine B (SRB) Assay
This assay relies on the ability of SRB to bind to protein components of cells, providing a quantitative measure of total cellular protein, which is proportional to the cell number.
Materials:
-
96-well microtiter plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA solution. Wash the plate five times with 1% acetic acid to remove unbound dye.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air dry completely at room temperature.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Protocol 2: MTS Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.
Materials:
-
96-well microtiter plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (phenol red-free recommended)
-
MTS reagent (containing PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include appropriate controls. Incubate for the desired treatment period.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis: Determine cell viability by comparing the absorbance of treated wells to control wells.
Visualizations: Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Signaling pathway affected by this compound leading to decreased cell viability.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Ro 48-8071 in Pancreatic Cancer Research
Introduction
Ro 48-8071 is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), a critical component in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] By catalyzing the conversion of 2,3-monoepoxysqualene to lanosterol, OSC represents a key step in cholesterol production.[1][2] Given the high mortality rate of pancreatic cancer and the urgent need for novel therapeutic strategies, targeting metabolic pathways essential for cancer cell proliferation has gained significant attention.[1][3] this compound has emerged as a promising agent in preclinical studies, demonstrating significant anti-proliferative effects against pancreatic cancer both in vitro and in vivo.[1][3] Its mechanism of action offers a targeted approach to disrupt cancer cell viability, potentially with fewer side effects than statins, as it specifically lowers cholesterol without affecting other intermediates of the mevalonate pathway.[1]
Mechanism of Action in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound exerts its anti-tumor effects through several interconnected mechanisms:
-
Inhibition of Cell Viability: this compound effectively reduces the viability of various aggressive and drug-resistant pancreatic cancer cell lines, including PANC-1, Capan-1, and BxPC-3.[1][4][5] This inhibitory effect is both dose- and time-dependent.[1][6]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase.[1][2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins; this compound has been shown to increase the expression of the cell cycle inhibitor p27 while decreasing the expression of cyclin B1 and cyclin E.[1][7][8]
-
Inactivation of Pro-Survival Signaling Pathways: A primary mechanism of this compound's action is the deactivation of the JNK and ERK/MAPK signaling pathways, which are frequently overactivated in cancer and play a crucial role in cell proliferation and survival.[1][2] this compound reduces the phosphorylation levels of both JNK and ERK, thereby inactivating these pathways.[1][3] Cholesterol depletion is known to inhibit the PI3K/Akt and ERK pathways in several tumor types, suggesting a link between OSC inhibition and the observed signaling changes.[1][9]
-
Inhibition of Tumor Growth and Metastasis: In vivo studies using xenograft models have demonstrated that this compound markedly inhibits subcutaneous tumor growth.[1][3][9] This is confirmed by reduced expression of the proliferation marker Ki67 in tumor tissues from treated animals.[1][8] Furthermore, OSC inhibition has been shown to suppress metastasis formation in metastatic mouse models.[9] Importantly, these anti-tumor effects have been observed with no apparent toxicity to the animals.[9][10][11]
Quantitative Data Summary
The efficacy of this compound against pancreatic cancer cell lines has been quantified in several studies. The tables below summarize the key findings.
Table 1: In Vitro Efficacy of this compound on Aggressive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) after 48h | Source |
|---|---|---|---|
| Capan-1 | Pancreatic Cancer (Metastatic) | 13.68 | [4][5] |
| BxPC-3 | Pancreatic Adenocarcinoma | 10.53 | [4][5] |
| HCT-116 | Colon Cancer | 3.30 | [4] |
| SW480 | Colon Cancer | 4.80 | [4] |
| HT-29 | Colon Cancer | 9.70 | [4] |
| H23 | Lung Adenocarcinoma | 8.80 | [4] |
| A549 | Lung Carcinoma | 10.30 |[4] |
Data represents the concentration of this compound required to inhibit cell viability by 50%.
Table 2: In Vivo Efficacy of this compound in Cancer Xenograft Models
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Source |
|---|---|---|---|---|
| PANC-1 Xenograft | Nude Mice | Not specified | Marked inhibition of subcutaneous tumor growth. Reduced Ki67 expression. | [1][8] |
| Spontaneous Pancreatic Cancer | Mouse Model | Not specified | Inhibited tumor growth. | [9] |
| HPAF-II Metastatic Model | Mouse Model | Not specified | Suppressed metastasis formation. | [9] |
| PC-3 (Prostate) Xenograft | Nude Mice | 20 or 40 mg/kg/day | Significant tumor growth suppression. | [10] |
| SK-OV-3 (Ovarian) Xenograft | Nude Mice | 20 or 40 mg/kg/day, IP, for 27 days | Significant suppression of tumor growth (336 mm³ vs 171 mm³). |[11][12] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer research.
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to measure drug-induced cytotoxicity and cell proliferation.[4][13]
-
Materials:
-
Pancreatic cancer cells (e.g., PANC-1, BxPC-3)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Plate reader (510 nm)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 4,000-8,000 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]
-
After treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound stain.
-
Read the absorbance on a microplate reader at 510 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation.[1][6]
-
Materials:
-
PANC-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p27, anti-cyclin E, anti-cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture PANC-1 cells and treat with this compound (e.g., 10 µM) for 24, 48, and 72 hours.[6]
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like GAPDH.
-
3. In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.[1][11]
-
Materials:
-
4-6 week old female nude mice
-
PANC-1 cells
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 PANC-1 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]
-
Monitor tumor growth regularly. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=7-8 per group).[11]
-
Administer this compound (e.g., 20 or 40 mg/kg/day) via intraperitoneal (IP) injection.[11] The control group receives vehicle injections.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study to assess toxicity.[11]
-
After a predetermined treatment period (e.g., 27 days), sacrifice the animals.[11]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki67 or TUNEL assay for apoptosis).
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in Pancreatic Cancer
Caption: this compound inhibits OSC, leading to inactivation of ERK/JNK and G1 cell cycle arrest.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound from in vitro cell assays to in vivo xenograft models.
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cholesterol biosynthesis inhibitor RO 48‑8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 10. dovepress.com [dovepress.com]
- 11. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Apoptosis Induced by Ro 48-8071
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze apoptosis induced by the oxidosqualene cyclase inhibitor, Ro 48-8071.
Introduction
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1] By inhibiting OSC, this compound disrupts the conversion of 2,3-oxidosqualene to lanosterol, leading to a reduction in cholesterol synthesis.[2] Emerging research has highlighted the anti-cancer properties of this compound, demonstrating its ability to reduce cell viability and induce apoptosis in a variety of cancer cell lines, including those of the breast, prostate, colon, lung, pancreas, and ovaries.[1][3][4][5][6] Notably, this compound has shown efficacy in both hormone-dependent and aggressive, drug-resistant cancer cells, while exhibiting minimal effects on normal cells.[1][4] The induction of apoptosis is a primary mechanism behind the anti-tumor effects of this compound.[3][4][6] Flow cytometry, particularly using Annexin V and propidium iodide (PI) staining, is a robust and quantitative method to detect and differentiate the stages of apoptosis induced by this compound.[4][7]
Mechanism of Action
This compound's primary target is oxidosqualene cyclase. Its inhibition of this enzyme leads to the suppression of cholesterol production.[8][9] This disruption in cholesterol homeostasis is believed to trigger downstream signaling events that culminate in apoptosis. The precise mechanisms are still under investigation but are thought to involve the modulation of signaling pathways critical for cell survival and proliferation, such as the PI3-kinase and MAPK/ERK pathways.[1][8] Some studies also suggest that this compound can activate estrogen receptor-beta (ERβ), which possesses anti-proliferative properties.[3]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inducing apoptosis and reducing cell viability across various cancer cell lines, as determined by flow cytometry and cell viability assays.
| Cell Line | Cancer Type | Treatment Time (hours) | IC50 (µM) | Observations |
| DLD-1 | Colon | 48 | 6.93 ± 0.41 | Significant reduction in cell viability.[1] |
| LOVO | Colon | 48 | 3.30 ± 0.54 | High sensitivity to this compound.[1] |
| H69AR | Lung | 48 | 8.11 ± 0.36 | Effective against drug-resistant cells.[1] |
| H23 | Lung | 48 | 10.28 ± 0.30 | Dose-dependent reduction in viability.[1] |
| A549 | Lung | 48 | 9.26 ± 0.45 | Inhibition of aggressive cancer cell growth.[1] |
| Capan-1 | Pancreas | 48 | 13.68 ± 0.17 | Moderate sensitivity.[1] |
| BxPC-3 | Pancreas | 48 | 7.11 ± 0.10 | Significant growth inhibition.[1] |
| BT-474 | Breast (ERα-positive) | 24 | ~6-12 (SRB assay) | Dose-dependent induction of apoptosis and cell death.[3] |
| MCF-7 | Breast (ERα-positive) | 24 | ~6-12 (SRB assay) | Significant induction of apoptosis.[3] |
| MDA-MB-231 | Breast (Triple-Negative) | 24-48 | 10.73 ± 0.28 (48h) | Dose-dependent induction of apoptosis.[4] |
| BT-20 | Breast (Triple-Negative) | 24-48 | 12.67 ± 0.18 (48h) | Significant apoptosis observed at 5, 10, and 20 µM.[4] |
| LNCaP | Prostate (Hormone-Dependent) | 24 | Not specified | Dose-dependent induction of apoptosis.[6] |
| C4-2 | Prostate (Castration-Resistant) | 24 | Not specified | Apoptosis induced in castration-resistant cells.[6] |
| Ishikawa | Endometrial | Not specified | 0.968 | Promotes apoptosis.[10] |
| KLE | Endometrial | Not specified | 6.478 | Induces apoptosis.[10] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, BT-474)
-
Complete cell culture medium (e.g., DMEM/F12 with 5-10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 1.5 x 10^5 cells/well).[4]
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).[4] Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Cell Treatment: Remove the existing medium from the wells and wash the cells once with PBS. Add the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[4]
-
Cell Harvesting:
-
Suspension Cells: Gently collect the cells from each well into separate centrifuge tubes.
-
Adherent Cells: Carefully collect the supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with their respective supernatant.
-
-
Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[7]
-
Proceed to Staining: The cell pellets are now ready for apoptosis analysis using Annexin V and PI staining.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol outlines the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested cell pellets from Protocol 1
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[11]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellets in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Aliquoting Cells: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[12]
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[11] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[11][12]
-
PI Staining: Just before analysis, add 2 µL of PI staining solution to each tube.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[11] Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Collect data for at least 10,000 events per sample.[4]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells
Visualizations
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Navigating Ro 48-8071-Induced Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ro 48-8071 concentration to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3] By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in cholesterol production.[1] Its anti-cancer effects are attributed to the induction of apoptosis and suppression of cell viability in various cancer cell lines.[4][5][6]
Q2: How does inhibition of cholesterol biosynthesis by this compound lead to apoptosis?
While the precise downstream mechanisms are still under investigation, the induction of apoptosis by this compound is a primary mechanism of its anti-cancer activity.[4][5][6][7] The depletion of cholesterol and other essential intermediates of the mevalonate pathway likely disrupts cell membrane integrity, signaling pathways, and ultimately triggers programmed cell death. Some studies suggest the involvement of the JNK and ERK/MAPK signaling pathways in this process.[1][8]
Q3: What are the typical effective concentrations of this compound for inducing apoptosis?
The effective concentration of this compound is highly dependent on the cell line and the duration of exposure.
-
Short-term (24-48 hours): Pharmacological doses in the micromolar (µM) range are typically required to induce apoptosis. IC50 values for cell viability often range from approximately 3.3 µM to 20.5 µM.[4][6][9][10]
-
Long-term (7 days): Nanomolar (nM) concentrations can be effective in reducing cell viability over an extended period.[4][9]
It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: Is this compound toxic to normal, non-cancerous cells?
Several studies have shown that this compound exhibits selective toxicity towards cancer cells, with minimal effects on the viability of normal cells at concentrations that are cytotoxic to cancer cells.[4][5][6] For instance, concentrations up to 10 µM had no effect on normal mammary cells, while effectively reducing the viability of breast cancer cells.[4][6]
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several signaling pathways, including:
-
JNK and ERK/MAPK pathways: Deactivation of these pathways has been observed in pancreatic cancer cells.[1][8]
-
Androgen Receptor (AR) and Estrogen Receptor β (ERβ): In prostate cancer cells, this compound can reduce AR protein expression while increasing the expression of the anti-proliferative ERβ.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis observed | Suboptimal this compound concentration: The concentration may be too low for the specific cell line or incubation time. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) and multiple time points (e.g., 24, 48, 72 hours). |
| Incorrect incubation time: The duration of treatment may be too short for apoptosis to be initiated and executed. | Increase the incubation time. For some cell lines, longer exposures (e.g., 72 hours or 7 days) at lower concentrations may be more effective.[1][9] | |
| Cell line resistance: The target cell line may be inherently resistant to this compound-induced apoptosis. | Consider using a different cell line known to be sensitive to this compound. Review literature for reported IC50 values in various cell lines. | |
| Reagent quality: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh stock solution for each experiment. | |
| High background apoptosis in control | Cell culture stress: Cells may be stressed due to over-confluency, nutrient deprivation, or improper handling. | Ensure optimal cell culture conditions. Seed cells at an appropriate density and use fresh media for experiments. |
| Vehicle (solvent) toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. | Perform a vehicle control experiment to assess its toxicity. Keep the final solvent concentration as low as possible (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell passage number: Cell characteristics can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density: The number of cells at the start of the experiment can influence the outcome. | Ensure accurate and consistent cell counting and seeding for all replicates and experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to variations in drug concentration. | Calibrate pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24 hours (µM) | 48 hours (µM) | Reference |
| OVCAR-3 | Ovarian | 20.51 ± 0.33 | 11.29 ± 0.33 | [9] |
| SK-OV-3 | Ovarian | 18.28 ± 0.64 | 12.72 ± 0.52 | [9] |
| MDA-MB-231 | Breast (TNBC) | ~10-18 | ~10-18 | [4] |
| BT-20 | Breast (TNBC) | ~10-18 | ~10-18 | [4] |
| SK-Br-3 | Breast | ~10-18 | ~10-18 | [4] |
| BT-474 | Breast | 9.51 ± 0.05 | 6.06 ± 0.23 | [6] |
| T47-D | Breast | 11.53 ± 0.36 | 7.76 ± 0.29 | [6] |
| MCF-7 | Breast | 12.32 ± 0.59 | 6.34 ± 0.34 | [6] |
| DLD-1 | Colon | - | 3.30 | [3][10] |
| LoVo | Colon | - | 4.35 | [3][10] |
| H69AR | Lung | - | 13.68 | [3][10] |
| NCI-H23 | Lung | - | 11.05 | [3][10] |
| A549 | Lung | - | 12.85 | [3][10] |
| Capan-1 | Pancreatic | - | 8.86 | [3][10] |
| BxPC-3 | Pancreatic | - | 9.75 | [3][10] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[4][6][9][10]
Materials:
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on methods used to quantify this compound-induced apoptosis.[4][5][6]
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration. Include a vehicle-only control.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. frontiersin.org [frontiersin.org]
- 3. oatext.com [oatext.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
Off-target effects of Ro 48-8071 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 48-8071 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway that converts 2,3-monoepoxysqualene to lanosterol.[1][2] Its high affinity for OSC is demonstrated by a low nanomolar IC50 value.[3][4]
Q2: Beyond OSC inhibition, what are the known off-target effects of this compound in cellular assays?
This compound exhibits several significant off-target effects, particularly in cancer cell lines, which contribute to its anti-tumor properties. These include:
-
Modulation of Steroid Hormone Receptors: It has been shown to degrade Estrogen Receptor α (ERα) while inducing the expression of the anti-proliferative Estrogen Receptor β (ERβ).[5][6] This alteration of the ERβ/ERα ratio is a key anti-tumor mechanism.[5][6] Additionally, it can reduce the expression of the Androgen Receptor (AR) and Progesterone Receptor (PR).[2][7]
-
Induction of Apoptosis: this compound induces programmed cell death in a variety of cancer cell lines in a dose-dependent manner.[1][2]
-
Inhibition of Pro-Survival Signaling Pathways: The compound has been reported to inhibit the PI3-Kinase, JNK, and ERK/MAPK signaling pathways, which are often overactivated in cancer cells.[1][8]
-
Anti-Angiogenic Properties: It can suppress angiogenesis by reducing the levels of key markers such as VEGF and CD-31.[9]
-
Antiviral Activity: this compound has been shown to inhibit the entry of the Ebola virus into cells.[3][10]
Troubleshooting Guides
Problem 1: Unexpectedly high or variable IC50 values for cell viability.
-
Possible Cause 1: Assay Duration. The anti-proliferative effects of this compound are time-dependent. While micromolar concentrations show effects in short-term assays (24-72 hours), nanomolar concentrations can significantly reduce cell viability in longer-term assays (5-7 days).[1][5]
-
Recommendation: For sensitive cell lines or when investigating low-dose effects, extend the treatment duration to 7 days.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivity to this compound. For instance, colon cancer cells have been noted to be particularly sensitive.[1]
-
Recommendation: Perform a dose-response curve for your specific cell line to determine the optimal concentration range.
-
-
Possible Cause 3: Serum Concentration in Media. Components in fetal bovine serum (FBS) can potentially interact with the compound or affect cell growth rates, thereby influencing the apparent IC50.
-
Recommendation: Standardize the serum concentration across all experiments and consider reducing the serum percentage during treatment if it does not compromise cell health.
-
Problem 2: Inconsistent results in Western blot analysis for steroid hormone receptors (ERα, ERβ, AR, PR).
-
Possible Cause 1: Sub-optimal Treatment Time and Concentration. The degradation of ERα and PR and the induction of ERβ are dependent on both the dose and duration of this compound treatment.[2][5][7]
-
Recommendation: Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target receptor protein levels. For example, PR degradation has been observed after 6 hours of treatment.[7]
-
-
Possible Cause 2: Proteasome-Mediated Degradation. The reduction in PR protein expression by this compound has been shown to be dependent on the ubiquitin-proteasome pathway.[7]
-
Recommendation: To confirm if the degradation of your target protein is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor like MG-132. A "rescue" of protein expression in the presence of the inhibitor would confirm this mechanism.
-
Problem 3: Difficulty in correlating OSC inhibition with the observed cellular phenotype.
-
Possible Cause: Dominant Off-Target Effects. In many cancer cell lines, the potent off-target effects of this compound, such as the modulation of steroid hormone receptors or inhibition of key signaling pathways, may be the primary drivers of the observed phenotype (e.g., reduced cell viability), rather than the direct consequence of cholesterol biosynthesis inhibition alone.[5][11]
-
Recommendation: To dissect the on-target versus off-target effects, consider experiments such as:
-
Supplementing the culture medium with exogenous cholesterol or mevalonate to see if this rescues the phenotype.
-
Using siRNA to knock down ERβ to determine its role in this compound-mediated effects.[6]
-
Assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Assays
| Target/Assay | System | IC50 Value | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Assay | 6.5 nM | [3][10] |
| Cholesterol Synthesis | HepG2 Cells | ~1.5 nM | [4] |
| Cell Viability (various cancer lines) | 48-hour assay | 3.3 - 13.68 µM | [1] |
| ERα-responsive Luciferase Activity | Engineered Mammalian Cells | ~10 µM | [4] |
| Ebola Virus (EBOV) Cell Entry | Cellular Assay | 1.74 µM | [3][10] |
| TNBC Cell Viability | 48-hour assay | ~10 µM | [9] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from methods used to assess the effect of this compound on cancer cell viability.[6]
-
Cell Seeding: Plate cells in 96-well plates at a density of 4,000-7,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days).
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Western Blotting for Receptor Protein Expression
This protocol is based on the analysis of ER, AR, and PR protein levels following this compound treatment.[2][6][7]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein (e.g., ERα, ERβ, AR, PR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
References
- 1. oatext.com [oatext.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rndsystems.com [rndsystems.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Interpreting unexpected results with Ro 48-8071
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 48-8071. The information is designed to help interpret unexpected results and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2][3] OSC is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor to cholesterol.[4][5] By inhibiting OSC, this compound blocks the downstream production of cholesterol.[6]
Q2: I am observing a significant decrease in cancer cell viability at concentrations much higher than the reported IC50 for OSC inhibition. Is this expected?
A2: Yes, this is a commonly observed phenomenon. While this compound inhibits OSC in the nanomolar (nM) range, its anti-cancer effects, such as reduced cell viability and induction of apoptosis, are often observed in the micromolar (µM) range in short-term assays (24-72 hours).[1][6] However, longer-term assays (7 days) have shown that nanomolar concentrations can also effectively reduce cancer cell viability.[1][7] This suggests that the anti-cancer activities may be due to a combination of cholesterol pathway inhibition and other "off-target" effects that require higher concentrations to manifest in shorter experimental timelines.
Q3: Besides cancer research, are there other potential applications for this compound?
A3: Yes, this compound has been investigated for other applications. For instance, it has been shown to inhibit the entry of the Ebola virus (EBOV) into cells, with an IC50 of 1.74 µM.[1][2] Its primary role as a cholesterol-lowering agent has also been evaluated in various animal models.[8]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
| Unexpected Result | Potential Cause(s) | Suggested Action(s) |
| No effect on cell viability in a short-term (24-48h) assay at low (nM) concentrations. | The anti-proliferative effects at low concentrations may require longer incubation times to become apparent. | Extend the duration of your cell viability assay to 5-7 days, with replenishment of the compound every 48 hours.[6][7] |
| Variability in IC50 values for cell viability across different cancer cell lines. | Cell lines exhibit differential sensitivity to this compound. For example, colon cancer cells have been reported to be particularly sensitive.[9] This could be due to differences in drug uptake, metabolic rates, or the dependence of the cells on the pathways affected by this compound. | Characterize the IC50 for each specific cell line you are using. Refer to the data tables below for reported IC50 values in various cell lines. |
| Observed changes in the expression of hormone receptors (ERα, ERβ, AR) that are not directly related to the cholesterol biosynthesis pathway. | This compound has known "off-target" effects on steroid hormone receptors. It has been shown to decrease the expression of Estrogen Receptor Alpha (ERα) and Androgen Receptor (AR), while increasing the expression of Estrogen Receptor Beta (ERβ).[1][7][10] | This is an expected off-target effect. You can investigate this further by performing Western blotting for these receptors. If this effect is undesirable for your experiment, consider if this compound is the appropriate tool for your specific research question. |
| Alterations in MAPK/ERK and JNK signaling pathways. | This compound has been reported to inactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[4][5] | This is a known downstream effect. You can confirm this in your system by performing Western blot analysis for phosphorylated and total ERK and JNK. |
| Induction of apoptosis in your cell line. | This compound is known to induce apoptosis in a variety of cancer cell lines in a dose-dependent manner.[1][7][11] | This is an expected outcome and a key part of its anti-cancer activity. You can quantify the level of apoptosis using techniques like Annexin V-FITC staining followed by flow cytometry. |
| Inconsistent results in vivo. | Factors such as drug solubility, stability, and bioavailability can influence in vivo efficacy. The timing of tissue collection relative to the last dose can also impact the observed effects. | Ensure proper formulation of this compound for in vivo administration. Refer to the provided in vivo experimental protocol for a sample preparation method. Consider performing a pilot study to determine the optimal dosing and schedule for your specific animal model. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colon Cancer | 3.3 |
| LoVo | Colon Cancer | 5.72 |
| H69AR | Lung Cancer | 13.68 |
| NCI-H23 | Lung Cancer | 9.8 |
| A549 | Lung Cancer | 10.2 |
| HPAF-II | Pancreatic Cancer | 8.9 |
| PANC-1 | Pancreatic Cancer | ~10 |
| BT-474 | Breast Cancer | 6-12 |
| MCF-7 | Breast Cancer | 6-12 |
| T47-D | Breast Cancer | 6-15 |
| MDA-MB-231 | Breast Cancer | 10-18 |
| BT-20 | Breast Cancer | 10-18 |
| SK-Br-3 | Breast Cancer | 10-18 |
| LNCaP | Prostate Cancer | Not explicitly stated, but effective in µM range |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective in µM range |
| DU145 | Prostate Cancer | Not explicitly stated, but effective in µM range |
| C4-2 | Prostate Cancer | Not explicitly stated, but effective in µM range |
| SK-OV-3 | Ovarian Cancer | Not explicitly stated, but effective in µM range |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but effective in µM range |
Note: IC50 values can vary based on experimental conditions. This table provides an approximate range based on published data.[1][6][9][11]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from studies investigating the effect of this compound on cancer cell viability.[1][6][7][9][10]
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-10,000 cells per well, depending on the cell line's growth rate. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM for short-term assays; 1 nM to 1 µM for long-term assays). Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for the desired duration (24, 48, or 72 hours for short-term; up to 7 days for long-term, with media and compound replenishment every 48 hours).
-
Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for ERα, ERβ, and AR
This protocol is a general guideline based on methodologies described in the literature for analyzing protein expression changes induced by this compound.[1][7][12][13]
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 6, 12, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, ERβ, AR, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC)
This protocol is based on methods used to quantify apoptosis following this compound treatment.[7][11]
-
Cell Treatment: Seed and treat cells with this compound as you would for a cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Caption: The cholesterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Overview of the off-target effects of this compound in cancer cells.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 3. This compound, 2,3-oxidosqualene cyclase (OSC) inhibitor (CAS 161582-11-2) | Abcam [abcam.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. fortunejournals.com [fortunejournals.com]
Navigating the Stability and Storage of Ro 48-8071: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC). Adherence to proper handling and storage protocols is critical for ensuring the compound's efficacy and obtaining reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Summary of this compound Storage and Stability
Proper storage of this compound is paramount to maintaining its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions based on information from various suppliers.
| Form | Supplier Recommendation | Storage Temperature | Duration | Notes |
| Solid (Powder) | BioCrick | -20°C | Long-term | Keep container tightly closed in a dry and well-ventilated place.[1] |
| 2-8°C | Short-term | |||
| Cayman Chemical | -20°C | ≥ 2 years | Shipped at room temperature.[2][3] | |
| R&D Systems | +4°C | |||
| Abcam | Ambient | Up to 12 months | Can be shipped with ice.[4] | |
| Selleck Chemicals | -20°C | 3 years | ||
| Stock Solution | MedChemExpress | -80°C | 6 months | Sealed storage, away from moisture.[5] |
| -20°C | 1 month | |||
| Sigma-Aldrich | -20°C | Up to 6 months | Following reconstitution, aliquot and freeze.[6][7] | |
| Aqueous Solution | Cayman Chemical | Not Recommended | Not more than one day | Sparingly soluble in aqueous buffers.[2] |
| In Vivo Working Solution | MedChemExpress | Prepare Freshly | Use on the same day |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that researchers may encounter when working with this compound.
Q1: There are conflicting storage temperature recommendations for solid this compound from different suppliers. What is the best practice?
A1: It is true that storage recommendations for the solid form of this compound vary between suppliers, with suggestions ranging from ambient temperature to -20°C.[1][2][3][4] For maximum stability and to minimize degradation over the long term, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from moisture.[1][2][3] For short-term storage, 2-8°C is also acceptable.[1] Always refer to the certificate of analysis provided by your specific supplier for their recommendation.
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: Precipitation of this compound from a solution can occur, especially in aqueous buffers where it has low solubility.[2] If precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[5] However, to ensure accurate and reproducible experimental results, it is highly recommended to prepare fresh solutions before each experiment, particularly for aqueous and in vivo working solutions.[2][5]
Q3: How long can I store my stock solution of this compound in DMSO?
A3: Stock solutions of this compound in organic solvents like DMSO can be stored for a limited time. For instance, some suppliers suggest that stock solutions are stable for up to 6 months when stored at -20°C or -80°C.[5][6] To minimize the effects of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes after preparation and store them at -20°C or below.[6]
Q4: Can I prepare a large batch of aqueous working solution for my cell culture experiments?
A4: It is strongly advised not to prepare large batches of aqueous working solutions of this compound for storage. The compound is sparingly soluble in aqueous buffers and the solutions are not stable for extended periods.[2] It is recommended to prepare aqueous solutions fresh on the day of the experiment.[2][5] If you are diluting a stock solution in an organic solvent into an aqueous buffer, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: I am observing inconsistent results in my in vivo experiments. Could the stability of this compound be a factor?
A5: Yes, the stability of the administered compound is a critical factor in in vivo studies. For reliable and reproducible results, it is recommended to prepare the formulation for in vivo experiments fresh on the same day of dosing.[5] If you are using a formulation that requires solubilization aids, ensure that the final preparation is a clear solution before administration.
Experimental Protocols
To ensure the proper handling and use of this compound in your experiments, follow these detailed protocols.
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[5][6]
Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solution to your cells immediately after preparation.
Visualizing Key Processes
To further clarify the handling and mechanism of this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway it inhibits.
References
- 1. biocrick.com [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, 2,3-oxidosqualene cyclase (OSC) inhibitor (CAS 161582-11-2) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Troubleshooting Ro 48-8071 resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Ro 48-8071, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems researchers may face during their in vitro experiments with this compound.
Issue 1: I am observing a gradual increase in the IC50 value of this compound in my cancer cell line over time.
-
Question: My cancer cells seem to be becoming less sensitive to this compound after continuous exposure. What could be the cause, and how can I investigate it?
-
Answer: This observation suggests the development of acquired resistance. Several molecular mechanisms could be responsible. Based on resistance patterns to other enzyme inhibitors, here are the most likely causes and the steps to troubleshoot them:
-
Potential Cause 1: Upregulation of the Drug Target (Oxidosqualene Cyclase - OSC) Cells may counteract the inhibitor by increasing the expression of the target enzyme, OSC. Gene amplification of OSC has been shown to confer resistance to OSC inhibitors in other organisms.[1] Increased expression of enzymes in the cholesterol biosynthesis pathway is also associated with resistance to endocrine therapy in breast cancer.[2]
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Measure the mRNA levels of the FDFT1 gene (which codes for OSC) in your resistant cell line compared to the parental (sensitive) line. A significant increase would suggest transcriptional upregulation.
-
Western Blot: Analyze the protein levels of OSC in both sensitive and resistant cell lines. A corresponding increase in protein would confirm the qPCR findings.
-
Fluorescence In Situ Hybridization (FISH): If you suspect gene amplification, FISH can be used to determine the copy number of the FDFT1 gene in the resistant cells.
-
-
Potential Cause 2: Increased Drug Efflux Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of the inhibitor. This is a common mechanism of multidrug resistance.[3]
Troubleshooting Steps:
-
Expression Analysis: Use qPCR or Western blot to check for the overexpression of common ABC transporters like ABCB1 (MDR1) and ABCG2 in your resistant cells.
-
Efflux Pump Inhibition Assay: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for ABCB1). A restoration of sensitivity to this compound would indicate the involvement of efflux pumps.
-
-
Potential Cause 3: Alterations in the Cholesterol Biosynthesis Pathway Cells might develop resistance by creating a metabolic bypass or compensating for the inhibited step. This could involve upregulating upstream enzymes to increase the substrate for OSC or altering cholesterol uptake from the environment.[4] Refractory cancers often exhibit significant overexpression of cholesterol pathway genes.[5]
Troubleshooting Steps:
-
Pathway Expression Profiling: Use qPCR or a targeted proteomics approach to analyze the expression levels of other key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR) and squalene epoxidase (SQLE).[6]
-
Metabolite Analysis: Use mass spectrometry to measure the levels of cholesterol precursors, like 2,3-oxidosqualene and lanosterol, in sensitive versus resistant cells treated with this compound. An accumulation of 2,3-oxidosqualene would be expected, but resistant cells might show an altered metabolic profile.
-
-
Potential Cause 4: "Off-Target" Resistance Mechanisms Cells may activate alternative signaling pathways to promote survival and proliferation, bypassing the effects of this compound. This is a common mechanism for resistance to targeted therapies.[7]
Troubleshooting Steps:
-
Signaling Pathway Analysis: Since this compound has been shown to inhibit the ERK and JNK pathways, use Western blot to assess the phosphorylation status of key proteins in these and other survival pathways (e.g., PI3K/Akt) in your resistant cells.[8] Constitutive activation of these pathways in the presence of the drug could indicate a bypass mechanism.
-
-
Issue 2: My initial experiments with this compound are showing inconsistent or no significant effect on cell viability, even at concentrations reported to be effective.
-
Question: I'm not seeing the expected cytotoxicity with this compound in my cell line. What could be wrong with my experimental setup?
-
Answer: Inconsistent results in cell viability assays can stem from several experimental variables. Here’s a checklist of factors to consider:
-
Potential Cause 1: Suboptimal Assay Conditions The Sulforhodamine B (SRB) assay, commonly used to assess the efficacy of this compound, is sensitive to cell density and incubation times.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that your cells are in the exponential growth phase throughout the experiment. Test a range of seeding densities to find the optimal number for your specific cell line and assay duration.[9]
-
Verify Incubation Time: The cytotoxic effects of this compound are time-dependent. While effects can be seen at 24-48 hours, some studies extend treatment up to 7 days for lower concentrations.[10] Ensure your incubation time is sufficient.
-
Check Fixation and Staining: Inadequate cell fixation with trichloroacetic acid (TCA) can lead to cell loss and inaccurate protein measurement. Ensure complete fixation and proper washing to remove unbound SRB dye.[11][12]
-
-
Potential Cause 2: Intrinsic Resistance of the Cell Line Not all cancer cell lines are equally sensitive to this compound. The baseline expression of OSC or inherent activity of efflux pumps could contribute to intrinsic resistance.
Troubleshooting Steps:
-
Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive (e.g., certain colon, breast, or prostate cancer cell lines) alongside your experimental line to confirm that the compound is active and your protocol is working.
-
Baseline Target Expression: Perform a Western blot to determine the basal expression level of OSC in your cell line. Very high baseline expression might explain the reduced sensitivity.
-
-
Issue 3: I am not observing the expected induction of apoptosis after treating cells with this compound.
-
Question: this compound is reported to induce apoptosis, but my Annexin V/PI or TUNEL assay results are negative. Why might this be?
-
Answer: Detecting apoptosis requires careful timing and appropriate assay selection.
-
Potential Cause 1: Incorrect Timing of Assay Apoptosis is a dynamic process. Annexin V staining detects early apoptosis, while TUNEL assays detect DNA fragmentation, a hallmark of later-stage apoptosis.[10]
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect cells at multiple time points after this compound treatment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detecting apoptosis in your specific cell line.
-
Use Both Early and Late-Stage Markers: Combine an early-stage marker like Annexin V with a late-stage marker like Propidium Iodide (PI) or a TUNEL assay to capture the full picture of cell death.
-
-
Potential Cause 2: Assay-Specific Issues Both Annexin V and TUNEL assays have specific technical requirements for reliable results.
Troubleshooting Steps (Annexin V):
-
Avoid Harsh Trypsinization: For adherent cells, overly harsh trypsinization can damage the cell membrane and lead to false positives. Use a gentle cell scraper or a mild dissociation reagent.
-
Check Buffers: The binding of Annexin V to phosphatidylserine is calcium-dependent. Ensure you are using the correct binding buffer containing calcium.
Troubleshooting Steps (TUNEL):
-
Ensure Proper Permeabilization: The TdT enzyme needs access to the nucleus. Optimize permeabilization conditions (e.g., with Triton X-100 or Proteinase K) for your cell type.[10]
-
Include Controls: Always run a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) to validate your assay.[10]
-
-
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a baseline for comparison in your experiments.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| Colon Cancer | |||
| HCT116 | Colon Carcinoma | 3.3 | |
| SW620 | Colon Adenocarcinoma | 4.3 | |
| Lung Cancer | |||
| H23 | Lung Adenocarcinoma | 13.68 | |
| A549 | Lung Carcinoma | 11.23 | |
| Pancreatic Cancer | |||
| Capan-1 | Pancreatic Adenocarcinoma | 10.15 | |
| BxPC-3 | Pancreatic Adenocarcinoma | 8.8 | |
| Breast Cancer | |||
| BT-474 | Breast Ductal Carcinoma | 6.06 | [10] |
| T47-D | Breast Ductal Carcinoma | 7.76 | [10] |
| MCF-7 | Breast Adenocarcinoma | 6.34 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | [13] |
| BT20 | Triple-Negative Breast Cancer | ~10 | [13] |
Key Experimental Protocols
Detailed methodologies for the primary assays discussed in this guide are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cytotoxicity based on total cellular protein content.[11][12][13]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Add 100 µL of medium containing this compound at various concentrations. Include vehicle-only wells as a control. Incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates 4-5 times with 1% acetic acid to remove TCA and unbound components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510-570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include both treated and untreated (control) cells.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Detection: TUNEL Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][15]
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
Procedure:
-
Sample Preparation & Fixation: Harvest cells and wash with PBS. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize by incubating with 0.1% Triton X-100 on ice for 5-15 minutes.
-
Controls: Prepare a positive control by treating a fixed and permeabilized sample with DNase I (1 µg/mL) for 20-30 minutes to induce DNA breaks. Prepare a negative control by omitting the TdT enzyme in the next step.
-
TdT Labeling Reaction: Wash the cells and resuspend in the TdT reaction buffer. Add the TdT enzyme and labeled dUTPs. Incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: Wash the cells to remove unincorporated nucleotides. If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates the presence of DNA fragmentation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Oxidosqualene Cyclase (OSC) by this compound.
Caption: Downstream signaling effects of this compound on ERK and JNK pathways.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Multidrug resistance: a role for cholesterol efflux pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
How to minimize Ro 48-8071 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity and effectively utilizing Ro 48-8071 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC).[1] OSC is a key enzyme in the cholesterol biosynthesis pathway, responsible for the cyclization of 2,3-monoepoxysqualene into lanosterol, a precursor to cholesterol.[1][2][3] By inhibiting OSC, this compound effectively blocks the downstream production of cholesterol.
Q2: What are the reported toxicities of this compound in animal studies?
A2: Across a range of animal models, including mice, hamsters, squirrel monkeys, and minipigs, this compound has been consistently reported as non-toxic at pharmacologically active doses.[3][4][5][6][7] In vivo studies frequently monitor animal weight as a general indicator of toxicity, and no significant differences have been observed between this compound-treated groups and control groups.[3][4][5][8]
Q3: How does the toxicity profile of this compound compare to statins?
A3: this compound may have a more favorable side-effect profile compared to statins.[2][9] Statins inhibit HMG-CoA reductase, a rate-limiting enzyme that is upstream of OSC.[2] Inhibition of HMG-CoA reductase can also block the synthesis of other essential non-sterol molecules, which is thought to contribute to some of the side effects observed with statins.[10][11] By targeting OSC, which is a more committed step in cholesterol synthesis, this compound is believed to circumvent some of these off-target effects.[2][9][12] For instance, unlike simvastatin, this compound did not reduce coenzyme Q10 levels in the liver and heart of hamsters.[7]
Q4: Are there any known "off-target" effects of this compound that could contribute to its therapeutic efficacy?
A4: Yes, some of the anti-tumor properties of this compound appear to be due to off-target effects. For example, in breast cancer cells, this compound has been shown to degrade the estrogen receptor α (ERα) while simultaneously inducing the anti-proliferative protein estrogen receptor β (ERβ).[4][13] This modulation of ERβ expression has also been observed in prostate cancer cells.[3][6]
Q5: Which signaling pathways are known to be affected by this compound?
A5: this compound has been shown to inactivate the JNK and ERK/MAPK signaling pathways by decreasing the phosphorylation levels of JNK and ERK.[2][9] These pathways are often overactivated in cancer and play a crucial role in cell proliferation, apoptosis, and motility.[9]
Troubleshooting Guide
Issue 1: Unexpected signs of toxicity (e.g., weight loss, lethargy) are observed in treated animals.
-
Possible Cause: Incorrect dosage or formulation.
-
Recommendation: Verify the calculations for the dose administered. Ensure the compound is fully dissolved and the vehicle is appropriate and well-tolerated by the animal model. Prepare fresh dilutions for each administration if the compound's stability in the vehicle is unknown.
-
-
Possible Cause: Animal model sensitivity.
-
Recommendation: While this compound is generally well-tolerated, individual animal strains or species might exhibit different sensitivities. Consider conducting a pilot dose-escalation study to determine the maximum tolerated dose in your specific model.
-
-
Possible Cause: Contamination of the compound.
-
Recommendation: Ensure the purity of the this compound being used. If in doubt, obtain a new batch from a reputable supplier.
-
Issue 2: Lack of therapeutic effect at previously reported effective doses.
-
Possible Cause: Inadequate drug exposure.
-
Recommendation: Review the administration route and frequency. For xenograft studies, intraperitoneal (i.p.) injection is a commonly used and effective route.[5][14] Ensure consistent and accurate administration. The stability of the compound in the formulation should also be considered, as degradation could lead to lower effective concentrations.
-
-
Possible Cause: Differences in the experimental model.
-
Recommendation: The efficacy of this compound can vary between different cell lines and tumor models. The growth rate of the tumor and the specific genetic background of the cancer cells can influence the response to treatment.
-
-
Possible Cause: Compound degradation.
-
Recommendation: this compound fumarate should be stored under appropriate conditions (typically -20°C). Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Nude Mice | PC-3 (Prostate) | i.p. | 5 or 20 mg/kg/day | Not specified | Significant reduction in tumor growth | [3] |
| Nude Mice | BT-474 (Breast) | Not specified | Not specified | Not specified | Prevention of tumor growth | [4][6] |
| Nude Mice | SK-OV-3 (Ovarian) | i.p. | 20 or 40 mg/kg/day | 27 days | Significant suppression of tumor growth | [5][14] |
| BALB/c Mice | N/A | Diet | 15 or 20 mg/day/kg | 5 to 21 days | Sustained inhibition of intestinal cholesterol synthesis | [15] |
| Hamsters | N/A | Not specified | 300 µmol/kg/day | Not specified | Significant reduction in VLDL secretion | [6][16] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study in Nude Mice
This protocol is a generalized procedure based on methodologies reported in studies investigating the anti-tumor effects of this compound.[3][5][14]
-
Animal Model: 6-week-old male or female athymic nude mice (nu/nu).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., PC-3, SK-OV-3) in a volume of 0.15 mL of a suitable medium (e.g., RPMI-1640) into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width x Height) x π/6.
-
Treatment Groups: Randomly assign animals to control and treatment groups.
-
Control Group: Administer the vehicle alone (e.g., Phosphate Buffered Saline - PBS).
-
Treatment Group(s): Administer this compound at the desired concentration (e.g., 20 or 40 mg/kg/day) via intraperitoneal (i.p.) injection.
-
-
Administration:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it to the final concentration with the vehicle.
-
Administer the treatment daily for the duration of the experiment (e.g., 27 days).
-
-
Monitoring:
-
Monitor animal weight throughout the experiment as an indicator of general health and toxicity.
-
Measure tumor volumes regularly (e.g., every 3 days).
-
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | CAS:161582-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fortunejournals.com [fortunejournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ro 48-8071 Dose-Response Curve Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ro 48-8071 in their experiments. It provides troubleshooting advice and frequently asked questions to address common issues encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS).[1][2] This enzyme is a key component in the cholesterol biosynthesis pathway, catalyzing the conversion of 2,3-monoepoxysqualene to lanosterol.[1] By inhibiting OSC, this compound disrupts de novo cholesterol synthesis.[1][3] This inhibition has been shown to effectively reduce the viability of various cancer cells, including those of the pancreas, breast, prostate, colon, and lung.[1][4][5]
Q2: What are the typical effective concentrations for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. For short-term assays (24-48 hours), pharmacological doses in the micromolar (µM) range are often required to observe a significant reduction in cell viability.[4][6][7] However, in longer-term assays (5-7 days), this compound has been shown to be effective at low nanomolar (nM) concentrations.[4][8][9]
Q3: Besides inhibiting cholesterol synthesis, are there other known "off-target" effects of this compound?
A3: Yes, this compound has been reported to have effects beyond the inhibition of oxidosqualene cyclase. It can suppress the transcriptional activity of human estrogen and androgen receptors.[10] Additionally, it has been shown to inactivate the JNK and ERK/MAPK signaling pathways and has been suggested to be a PI3-Kinase inhibitor in some cancer types.[1][4]
Troubleshooting Guide
Issue 1: High variability in dose-response data between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density or cell health.
-
Troubleshooting Steps:
-
Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Monitor cell morphology and confluency before adding the compound. Cells should be in the logarithmic growth phase.
-
Check for and address any potential contamination in the cell culture.
-
Issue 2: No significant dose-response effect is observed at expected concentrations.
-
Possible Cause 1: The cell line may be resistant to this compound or requires a longer treatment duration.
-
Troubleshooting Steps:
-
Extend the treatment duration. Some studies show efficacy at lower doses with longer incubation times (e.g., 7 days).[9]
-
Increase the concentration range of this compound.
-
Review the literature to confirm the sensitivity of your specific cell line to cholesterol synthesis inhibitors.
-
-
Possible Cause 2: The compound may have degraded.
-
Troubleshooting Steps:
-
This compound is typically dissolved in DMSO and stored at -20°C.[10] Ensure proper storage and handling.
-
Prepare fresh dilutions of the compound for each experiment.
-
Issue 3: Unexpected cell death at very low concentrations of this compound.
-
Possible Cause: The solvent (e.g., DMSO) concentration may be too high and causing toxicity.
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a non-toxic level for your specific cell line.
-
Run a vehicle control experiment with varying concentrations of the solvent to determine its toxicity threshold.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 72 hours | ~10 µM (for ~40% inhibition) |
| Various (7 lines) | Colon, Pancreas, Lung | 48 hours | 3.3 - 13.68 µM |
| Ishikawa | Endometrial Cancer | Not Specified | 0.968 µM |
| KLE | Endometrial Cancer | Not Specified | 6.478 µM |
| OVCAR-3 | Epithelial Ovarian Cancer | 24 hours | 20.5 ± 0.3 µM |
| OVCAR-3 | Epithelial Ovarian Cancer | 48 hours | 11.3 ± 0.3 µM |
| SK-OV-3 | Epithelial Ovarian Cancer | 24 hours | 18.3 ± 0.6 µM |
| SK-OV-3 | Epithelial Ovarian Cancer | 48 hours | 12.7 ± 0.5 µM |
Experimental Protocols
Cell Viability Assay (General Protocol)
This is a generalized protocol based on methodologies frequently cited in the literature.[6][7][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Create a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTS[1] or Sulforhodamine B (SRB)[5][6] to quantify the number of viable cells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 4. oatext.com [oatext.com]
- 5. dovepress.com [dovepress.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Validating Ro 48-8071 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Ro 48-8071 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS).[1][2] OSC is a key enzyme in the cholesterol biosynthesis pathway, responsible for the cyclization of 2,3-oxidosqualene to lanosterol.[1]
Q2: What are the known off-targets of this compound?
This compound has been reported to have several off-target effects, including:
-
PI3-Kinase (PI3K) inhibition [3]
Q3: What are the general concentration ranges for using this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment.
-
Short-term assays (24-48 hours): IC50 values for reducing cell viability are typically in the low micromolar range (e.g., 3.3 to 13.68 µM).[3]
-
Long-term assays (5-7 days): Nanomolar concentrations can be effective in reducing cell viability.[3]
-
OSC inhibition in cells: IC50 for cholesterol synthesis inhibition in HepG2 cells is approximately 1.5 nM.[2]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I confirm that this compound is engaging its primary target, OSC, in my cells?
Directly measuring the inhibition of OSC activity is the most definitive way to confirm target engagement. This can be achieved by:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of OSC upon this compound binding.
-
Metabolite Analysis: Measuring the accumulation of the OSC substrate (2,3-monoepoxysqualene) or the reduction of its product (lanosterol) using mass spectrometry.[1]
Indirect methods include observing downstream effects of OSC inhibition, such as a decrease in total cellular cholesterol levels.
Experimental Protocols and Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for OSC Target Engagement
CETSA is a powerful technique to validate direct binding of a compound to its target protein in a cellular context.[9][10] The principle is that ligand binding can increase the thermal stability of the target protein.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend cells in PBS containing protease inhibitors.
-
For membrane proteins like OSC, a freeze-thaw lysis protocol is often effective. Perform 3-5 cycles of freezing in liquid nitrogen and thawing at room temperature.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3-5 minutes using a thermocycler. Include a non-heated control (room temperature).
-
Cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for SDS-PAGE and Western blot analysis to detect the levels of soluble OSC.
-
Data Analysis:
-
Quantify the band intensities for OSC at each temperature for both vehicle and this compound treated samples.
-
Plot the percentage of soluble OSC relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples indicates target engagement.
Troubleshooting Guide: CETSA for OSC
| Problem | Possible Cause | Solution |
| No or weak OSC signal | Inefficient cell lysis. | Optimize the number of freeze-thaw cycles. Consider sonication on ice. |
| Low abundance of OSC in the chosen cell line. | Use a cell line known to express higher levels of OSC. Increase the amount of protein loaded on the gel. | |
| Poor antibody quality. | Validate the OSC antibody with a positive control (e.g., recombinant OSC protein). | |
| No thermal shift observed | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time of this compound with the cells. | |
| The chosen temperature range is not optimal. | Adjust the temperature range to better capture the melting curve of OSC. | |
| High background in Western blot | Incomplete blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. |
Western Blot Analysis for OSC and Off-Target Proteins
Western blotting can be used to assess changes in the protein levels of OSC, ERα, and AR following treatment with this compound.
Experimental Workflow:
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oatext.com [oatext.com]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:161582-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. pelagobio.com [pelagobio.com]
- 10. CETSA [cetsa.org]
Technical Support Center: Ro 48-8071 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,3-oxidosqualene cyclase (OSC) inhibitor, Ro 48-8071. The focus of this guide is to address challenges related to its poor bioavailability for in vivo experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1] This enzyme catalyzes a key step in the cholesterol biosynthesis pathway, specifically the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor to cholesterol.[1] By inhibiting OSC, this compound effectively blocks the downstream production of cholesterol.[1]
Q2: I'm having trouble with the in vivo efficacy of this compound. Could this be related to its bioavailability?
Yes, issues with in vivo efficacy are likely linked to the poor pharmacokinetic properties of this compound. The compound is described as being highly lipophilic, which can contribute to low bioavailability.[2] Furthermore, it has been noted to have negligible brain penetration.[2] Most successful in vivo studies have utilized parenteral routes of administration, such as intravenous or intraperitoneal injections, to bypass issues of absorption associated with oral administration.
Q3: There seems to be conflicting information about the solubility of this compound. Can you clarify?
There are indeed some apparent discrepancies in reported solubility data. Some suppliers state that this compound fumarate is soluble in water (up to 20-25 mM, sometimes with gentle warming).[3][4] However, other sources indicate poor solubility in aqueous solutions like ethanol:PBS (pH 7.2) at a 1:2 ratio (0.25 mg/ml).[5] It is readily soluble in organic solvents like DMSO and DMF (30 mg/ml).[5]
Troubleshooting Tip: For in vivo experiments, it is highly recommended to use a formulation with co-solvents to ensure complete dissolution and prevent precipitation upon injection. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6] Always visually inspect your final solution for any precipitates before administration.
Q4: Are there any established methods to improve the oral bioavailability of this compound?
Currently, there is a lack of published studies detailing specific formulation strategies to enhance the oral bioavailability of this compound. While one source describes it as an "orally bioavailable" compound, this may be a general classification, and practical application via the oral route is not well-documented in the available research.[7] The lipophilic nature of the molecule suggests that it would likely benefit from formulation strategies designed for poorly water-soluble drugs, such as lipid-based delivery systems or nanoformulations. However, specific protocols for this compound have not been reported.
Q5: How does this compound affect the cholesterol biosynthesis pathway?
This compound specifically inhibits the enzyme 2,3-oxidosqualene cyclase (OSC). This leads to a buildup of the substrate, 2,3-monoepoxysqualene (MOS), and a depletion of the product, lanosterol, and subsequently, cholesterol.[1] This targeted inhibition is distinct from statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution for injection. | Incomplete dissolution due to poor aqueous solubility. | 1. Prepare a stock solution in 100% DMSO. 2. For the final working solution, use a co-solvent system. A successfully used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] 3. Add each solvent sequentially and ensure complete dissolution at each step. Gentle warming or sonication may aid dissolution.[6] 4. Prepare the final working solution fresh on the day of use.[6] |
| Lack of significant tumor growth inhibition in xenograft models. | 1. Suboptimal dosage or administration route. 2. Poor bioavailability of the administered compound. | 1. Ensure the use of a parenteral route of administration (intravenous or intraperitoneal) to bypass absorption barriers.[8][9] 2. Verify the dosage. Effective doses in mice have been reported in the range of 5 to 40 mg/kg/day.[8][10] 3. Confirm the stability and concentration of your this compound stock solution. |
| Observed toxicity or adverse effects in experimental animals. | 1. Vehicle toxicity. 2. High dosage of this compound. | 1. Administer a vehicle-only control group to assess for any adverse effects of the solvent mixture. 2. If toxicity is observed at higher doses, consider a dose-response study to determine the maximum tolerated dose in your specific model. Published studies have shown no apparent toxicity at effective doses.[11] |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇BrFNO₂ | [3] |
| Molecular Weight | 448.4 g/mol | [3] |
| Solubility in Water | Soluble to 20-25 mM (fumarate salt, may require gentle warming) | [3][4] |
| Solubility in DMSO | 30 mg/ml | [5] |
| Solubility in DMF | 30 mg/ml | [5] |
| Solubility in Ethanol | 30 mg/ml | [5] |
| Solubility in Ethanol:PBS (1:2, pH 7.2) | 0.25 mg/ml | [5] |
Table 2: Summary of In Vivo Experimental Parameters for this compound in Mice
| Parameter | Details | Source(s) |
| Animal Model | Athymic nude mice with tumor xenografts | [8][9] |
| Administration Routes | Intravenous (tail vein injection), Intraperitoneal | [8][9][10] |
| Dosage Range | 5 - 40 mg/kg/day | [8][10] |
| Dosing Schedule | Daily injections for a specified period (e.g., 5 consecutive days) | [8] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Injection
This protocol is adapted from a formulation shown to achieve a clear solution for in vivo administration.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
To prepare the final injection solution, add the required volume of the DMSO stock solution to a sterile vial.
-
Sequentially add the other solvents in the following volumetric ratio:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
After the addition of each solvent, mix thoroughly to ensure a clear solution. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
The final concentration of DMSO in the vehicle should be 10%.
-
Visually inspect the final solution for any precipitation or phase separation. The solution should be clear.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
This is a general protocol based on published studies.[8][12] The specific tumor model, cell line, and dosing regimen should be optimized for your experimental goals.
Materials:
-
Prepared this compound injection solution (from Protocol 1)
-
Tumor-bearing mice (e.g., athymic nude mice)
-
Appropriate syringes and needles for the chosen route of administration
-
Animal scale and calipers
Procedure:
-
Allow tumors to reach a predetermined size (e.g., approximately 100 mm³) before initiating treatment.
-
Randomize animals into control (vehicle only) and treatment groups.
-
Weigh each mouse to calculate the precise volume of the injection solution to be administered.
-
Administer this compound via the chosen parenteral route (e.g., tail vein injection for intravenous administration or intraperitoneal injection).
-
A typical dosing schedule might involve daily injections for 5 consecutive days.[8]
-
Monitor the animals daily for any signs of toxicity, and measure tumor volumes and body weight regularly (e.g., twice weekly).
-
Continue the experiment for the predetermined duration, adhering to institutional animal care and use guidelines.
Mandatory Visualizations
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Caption: Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2,3-oxidosqualene cyclase (OSC) inhibitor (CAS 161582-11-2) | Abcam [abcam.com]
- 4. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OSC Inhibitor, this compound [sigmaaldrich.com]
- 8. This compound | CAS:161582-11-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating the In Vivo Anti-Cancer Efficacy of Ro 48-8071: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic pathways that fuel tumor growth. One such promising target is the cholesterol biosynthesis pathway, essential for constructing cell membranes and serving as a precursor for steroid hormones. Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in this pathway, has emerged as a compelling anti-cancer agent.[1][2][3] This guide provides an objective comparison of this compound's in vivo performance against various cancer types, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Comparative In Vivo Efficacy of this compound Across Cancer Models
In vivo studies using xenograft models have demonstrated this compound's ability to significantly inhibit tumor growth across a spectrum of cancers, including breast, prostate, ovarian, and pancreatic cancers.[2][3][4][5] The compound has shown efficacy in both hormone-dependent and aggressive, treatment-resistant cancer subtypes. A key advantage highlighted in multiple studies is the lack of apparent toxicity at effective doses, with treated animals showing no significant weight loss compared to control groups.[1][5][6]
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Key In Vivo Findings | Reference |
| Hormone-Dependent Breast Cancer | BT-474 | Nude Mice | Not Specified | Prevented tumor growth. | [1] |
| Triple-Negative Breast Cancer (TNBC) | BT-20 | Nude Mice | 5-10 mg/kg | Inhibited tumor growth; Increased apoptosis (TUNEL); Reduced angiogenic markers (VEGF, CD-31). | [6] |
| Castration-Resistant Prostate Cancer | PC-3 | Nude Mice | 5 or 20 mg/kg | Significantly reduced tumor growth. At 20 mg/kg, 2 of 12 tumors were completely eradicated. | [5] |
| Epithelial Ovarian Cancer (EOC) | SK-OV-3 | Nude Mice | 20-40 mg/kg/day (intraperitoneal) | Suppressed xenograft growth (Control: 336 mm³ vs. Treated: 171 mm³); Induced apoptosis. | [7][8] |
| Pancreatic Ductal Adenocarcinoma | PANC-1 | Nude Mice | Not Specified | Reduced tumor growth and size. | [3] |
Comparison with Alternative Cholesterol Biosynthesis Inhibitors
This compound targets oxidosqualene cyclase (OSC), an enzyme downstream of HMG-CoA reductase, the rate-limiting enzyme inhibited by statins.[9] This distinction is critical, as OSC inhibition may avoid some side effects associated with statins.[10][11] In vitro studies on breast cancer cells have shown that while statins like Fluvastatin and Simvastatin can reduce cell viability, they are less potent than this compound.[1] Furthermore, unlike this compound, these statins did not induce the anti-proliferative protein Estrogen Receptor Beta (ERβ).[1]
| Compound | Target Enzyme | Effect on Breast Cancer Cell Viability | Effect on ERβ Expression | Reference |
| This compound | Oxidosqualene Cyclase (OSC) | Potent reduction | Induced ERβ | [1] |
| Fluvastatin | HMG-CoA Reductase | Less effective than this compound | Did not elevate ERβ | [1][12] |
| Simvastatin | HMG-CoA Reductase | Less effective than this compound | Did not elevate ERβ | [1][12] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through a multi-pronged mechanism. By inhibiting OSC, it disrupts cholesterol synthesis, which is crucial for cancer cell proliferation.[2][13] This primary action triggers several downstream effects, including the induction of apoptosis, suppression of angiogenesis, and modulation of key signaling pathways involved in cancer progression.[4][6]
Beyond its primary target, this compound modulates hormone receptor signaling, which is particularly relevant in breast and prostate cancers. It has been shown to degrade the pro-proliferative Estrogen Receptor Alpha (ERα) while upregulating the anti-proliferative ERβ.[1] In prostate cancer models, it reduces androgen receptor (AR) protein expression.[5][14] Additionally, this compound can inactivate the JNK and ERK/MAPK signaling pathways, which are often overactivated in cancer and control cell proliferation and apoptosis.[13]
Experimental Protocols
The following provides a generalized protocol for in vivo xenograft studies based on methodologies reported in the literature.[1][5][8]
1. Cell Culture and Animal Model:
-
Cell Lines: Cancer cell lines (e.g., PC-3, BT-20, SK-OV-3) are cultured in appropriate media, such as RPMI-1640, supplemented with fetal bovine serum (FBS).[5][9]
-
Animals: Immunocompromised mice (e.g., 6-week-old nude mice) are used to prevent rejection of human tumor xenografts.[5] All procedures must be approved by an institutional Animal Care and Use Committee.[9]
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1-2 million cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before treatment begins. Tumor volume is monitored regularly using caliper measurements.
3. Drug Administration:
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., PBS or a solution of ethanol, cremophor, and saline).
-
Treatment: Mice are randomly assigned to control (vehicle) or treatment groups. This compound is administered at specified doses (e.g., 5-40 mg/kg) via routes such as intraperitoneal injection or oral gavage, typically once daily.[5][7]
-
Monitoring: Animal weights and tumor volumes are measured throughout the experiment (e.g., 2-3 times per week) to assess efficacy and toxicity.[5]
4. Endpoint Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), animals are euthanized.
-
Tumors are excised, weighed, and photographed.
-
A portion of the tumor tissue is fixed in formalin for immunohistochemical (IHC) analysis, while another portion may be snap-frozen for protein or RNA analysis.
-
IHC Analysis: Tumor sections are stained for markers of apoptosis (TUNEL), angiogenesis (CD-31, VEGF), and other relevant proteins to elucidate the in vivo mechanism of action.[4][6]
Conclusion
The collective in vivo data strongly supports the anti-cancer effects of this compound. Its ability to inhibit tumor growth, induce apoptosis, and suppress angiogenesis in various cancer models, often without overt toxicity, positions it as a promising therapeutic candidate.[4][5][6] Its unique mechanism of action, targeting OSC in the cholesterol biosynthesis pathway, offers a distinct advantage over traditional statins and may provide a novel strategy for treating both hormone-dependent and aggressive, drug-resistant cancers.[1][15] Further investigation, potentially in combination therapies, is warranted to fully explore its clinical utility.[15][16]
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. fortunejournals.com [fortunejournals.com]
- 5. dovepress.com [dovepress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. fortunejournals.com [fortunejournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? [frontiersin.org]
- 12. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. oatext.com [oatext.com]
- 16. US20140286945A1 - Enzyme inhibitor for cancer treatment - Google Patents [patents.google.com]
Cross-validation of Ro 48-8071's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 48-8071, an inhibitor of 2,3-oxidosqualene cyclase (OSC), with other cholesterol biosynthesis inhibitors, focusing on their mechanisms of action and anti-cancer properties. The information presented is supported by experimental data to aid in the evaluation and cross-validation of this compound's therapeutic potential.
Executive Summary
This compound distinguishes itself from other cholesterol-lowering agents, such as statins and squalene synthase inhibitors, by targeting a specific downstream enzyme in the cholesterol biosynthesis pathway. This targeted approach may offer a more favorable side-effect profile by avoiding the depletion of essential non-sterol isoprenoids, a known consequence of HMG-CoA reductase inhibition by statins. Experimental evidence indicates that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanism is linked to the disruption of cholesterol homeostasis, which in turn leads to the inactivation of key oncogenic signaling pathways, namely the JNK and ERK/MAPK pathways.
Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy of this compound and its alternatives against various cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | ~10[1] |
| MCF-7 | Breast (ER+) | 6-12[2] |
| T47-D | Breast (ER+) | 6-12[2] |
| MDA-MB-231 | Breast (Triple-Negative) | ~10.73[3] |
| BT-549 | Breast (Triple-Negative) | <10[4] |
| PC-3 | Prostate (Castration-Resistant) | ~10[5] |
| DLD-1 | Colon | 3.3[1] |
| HCT116 | Colon | 6.8[1] |
| A549 | Lung | 13.68[1] |
Table 2: Comparative IC50 Values of Cholesterol Biosynthesis Inhibitors in Breast Cancer Cell Lines (48h treatment)
| Compound | Target | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | BT-474 IC50 (µM) |
| This compound | 2,3-Oxidosqualene Cyclase | 6-12 [2] | ~10.73 [3] | 6-12 [2] |
| Simvastatin | HMG-CoA Reductase | 8.9[6][7] | 4.5[6][7] | Not Available |
| Fluvastatin | HMG-CoA Reductase | Less effective than this compound[2] | Not Available | Not Available |
| Zaragozic Acid A | Squalene Synthase | Not Available | Not Available | Not Available |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase, a crucial enzyme in the cholesterol biosynthesis pathway. This leads to a depletion of cellular cholesterol, which has profound effects on cancer cell signaling and survival.
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a multi-step process that is essential for producing cholesterol, a vital component of cell membranes and a precursor for steroid hormones. Different inhibitors target various enzymes in this pathway.
This compound's Impact on Signaling Pathways
The depletion of cholesterol by this compound is thought to disrupt the integrity of lipid rafts, specialized microdomains in the cell membrane that are rich in cholesterol and function as signaling platforms. This disruption, along with potential induction of endoplasmic reticulum (ER) stress, leads to the inactivation of the pro-survival ERK/MAPK and JNK signaling pathways, ultimately resulting in apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the activity of this compound and its alternatives are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and then add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells.
Western Blot Analysis for Phosphorylated ERK and JNK
This technique is used to detect the phosphorylation status of ERK and JNK, indicating the activation state of these signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pJNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK and pJNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total ERK and total JNK.
Conclusion
This compound presents a compelling profile as an anti-cancer agent due to its distinct mechanism of action within the cholesterol biosynthesis pathway. Its ability to induce apoptosis and cell cycle arrest in various cancer models, coupled with its targeted enzymatic inhibition that may spare the production of essential isoprenoids, positions it as a promising candidate for further investigation. The provided data and protocols offer a foundation for researchers to cross-validate these findings and explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further head-to-head studies with squalene synthase inhibitors are warranted to fully delineate the comparative efficacy of these different classes of cholesterol biosynthesis inhibitors.
References
- 1. oatext.com [oatext.com]
- 2. Simvastatin Attenuated Tumor Growth in Different Pancreatic Tumor Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. zaragozic acid A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ro 48-8071: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
An in-depth guide for researchers, scientists, and drug development professionals on the differential effects of the oxidosqualene cyclase inhibitor, Ro 48-8071, on a range of cancer cell lines. This document provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols.
This compound, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway, has emerged as a promising anti-cancer agent.[1] Its mechanism of action, downstream of HMG-CoA reductase, offers a potentially more targeted approach with fewer side effects compared to statins.[2] Extensive research has demonstrated its ability to impede the proliferation of various cancer cells by inducing apoptosis and cell cycle arrest. This guide synthesizes the available data to offer a comparative perspective on its efficacy across different cancer types.
Comparative Efficacy of this compound on Cancer Cell Viability
This compound has shown significant inhibitory effects on the viability of a wide spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cell types, suggesting a degree of cancer-specific efficacy. Colon cancer cells appear to be particularly sensitive to this compound.[3]
| Cancer Type | Cell Line | IC50 (µM) after 48h | Reference |
| Breast Cancer | BT-474 | ~6-12 | [4] |
| T47-D | ~6-12 | [4] | |
| MCF-7 | ~6-12 | [4] | |
| HCC-1428 | Not specified | [4] | |
| ZR-75 | Not specified | [4] | |
| MDA-MB-231 (TNBC) | ~10-18 | [5] | |
| BT-20 (TNBC) | ~10-18 | [5] | |
| SK-Br-3 (Her2+) | ~10-18 | [5] | |
| Prostate Cancer | LNCaP (Hormone-dependent) | Not specified | [6] |
| PC-3 (Castration-resistant) | Not specified | [6] | |
| DU145 (Castration-resistant) | Not specified | [6] | |
| Colon Cancer | DLD-1 | 3.3 | [3] |
| LoVo | 4.6 | [3] | |
| HCT-116 | 5.2 | [3] | |
| Pancreatic Cancer | PANC-1 | ~10 (after 72h) | [7] |
| HPAF-II | Not specified | [8] | |
| Lung Cancer | A549 | 13.68 | [3] |
| SK-MES-1 | 11.5 | [3] | |
| Ovarian Cancer | SK-OV-3 | Not specified | [1] |
| OVCAR-3 | Not specified | [1] |
Note: IC50 values can vary based on the specific experimental conditions, such as the duration of treatment and the assay used. The data presented here is compiled from multiple studies for comparative purposes.
Mechanism of Action: Beyond Cholesterol Synthesis Inhibition
The primary mechanism of this compound is the inhibition of OSC, leading to a disruption in cholesterol biosynthesis.[7] However, its anti-cancer effects are multifaceted and involve the modulation of several key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A consistent finding across numerous studies is the ability of this compound to induce apoptosis (programmed cell death) in cancer cells.[4][5][6] This is a major contributor to its anti-proliferative effects. For instance, in breast and prostate cancer cells, this compound treatment leads to a dose-dependent increase in apoptosis.[4][9]
Furthermore, this compound can cause cell cycle arrest, primarily in the G1 phase.[7] This was observed in pancreatic cancer cells (PANC-1), where the compound was found to regulate the expression of cell cycle-related proteins such as p27, cyclin B1, and cyclin E.[7]
Modulation of Key Signaling Pathways
This compound has been shown to influence several signaling pathways crucial for cancer cell survival and proliferation:
-
PI3K/Akt Pathway: Inhibition of this pathway has been reported as a consequence of this compound treatment in different cancer types.[3][8]
-
ERK/MAPK and JNK Signaling: In pancreatic cancer cells, this compound was found to deactivate the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[7][10]
-
Estrogen Receptor (ER) and Androgen Receptor (AR) Signaling: In hormone-dependent cancers, this compound exhibits interesting off-target effects. It has been shown to degrade ERα while increasing the levels of the anti-proliferative ERβ in breast cancer cells.[4][11] Similarly, in prostate cancer cells, it reduces AR protein expression and increases ERβ levels.[6]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay quantifies the protein content of surviving cells as an index of cell growth and viability.[3]
-
Cell Seeding: Seed cells in 96-well plates at a density of 4,000 to 7,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[3]
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.[9]
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and determine the cell cycle distribution.[7]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24, 48, and 72 hours.[7]
-
Cell Harvesting and Fixation: Collect the cells, wash with cold PBS, and fix in cold 70% ethanol for at least 30 minutes at 4°C.[7]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 20-30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Visualizing the Impact of this compound
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on the cholesterol biosynthesis pathway.
Caption: Downstream cellular effects of this compound in cancer cells.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.
References
- 1. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. oatext.com [oatext.com]
- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. dovepress.com [dovepress.com]
- 7. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 9. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to PI3K Pathway Inhibition: Ro 48-8071 vs. Dedicated Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention.[2] This has led to the development of a diverse arsenal of inhibitors, from pan-PI3K inhibitors to isoform-specific molecules.[3][4]
This guide provides a comparative analysis of Ro 48-8071, a compound with a unique mechanism of action, against other well-characterized inhibitors of the PI3K pathway. While dedicated PI3K inhibitors are designed to directly target PI3K enzymes, this compound is primarily an inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[5][6][7] However, studies have revealed that this compound also exerts anti-cancer effects by interfering with the PI3K pathway, making it a compound of interest for its multi-functional properties.[5][8]
This comparison will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of proteins involved in promoting cell survival and proliferation.[10]
Comparative Analysis of Inhibitors
PI3K inhibitors are broadly classified into three generations:
-
First-generation: Compounds like Wortmannin and LY294002, which have limited clinical use due to toxicity and poor pharmacokinetics.[3]
-
Second-generation: This group includes pan-PI3K inhibitors (targeting all four Class I isoforms), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[3]
-
Third-generation: Emerging inhibitors with improved selectivity and safety profiles.
This compound stands apart from these classes due to its primary targeting of the cholesterol biosynthesis pathway.[5][6] Its inhibitory effect on the PI3K pathway appears to be a secondary, "off-target" effect that contributes to its overall anti-cancer activity.[5][8]
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and a selection of representative PI3K inhibitors. It is important to note that while this compound has demonstrated potent inhibition of cancer cell viability, specific IC50 values against isolated PI3K isoforms are not as widely reported as for dedicated PI3K inhibitors.
| Inhibitor | Type / Primary Target | IC50 (PI3Kα) | IC50 (PI3Kβ) | IC50 (PI3Kγ) | IC50 (PI3Kδ) | Cell Viability IC50 (Cell Line) |
| This compound | Oxidosqualene Cyclase (OSC) / PI3K | Not Reported | Not Reported | Not Reported | Not Reported | 3.3 to 13.68 µM (Various)[5]; ~11-20 µM (Ovarian)[11] |
| Alpelisib (BYL719) | PI3Kα-specific | 5 nM | 1,156 nM | 250 nM | 290 nM | Data varies by cell line |
| Copanlisib | Pan-PI3K (α/δ preference) | 0.5 nM | 3.7 nM | 6.4 nM | 0.7 nM | Data varies by cell line |
| Idelalisib | PI3Kδ-specific | 8,600 nM | 4,000 nM | 2,100 nM | 2.5 nM | Data varies by cell line |
| Buparlisib (BKM120) | Pan-PI3K | 52 nM | 166 nM | 116 nM | 262 nM | Data varies by cell line |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 36 nM | 75 nM | 3 nM | Data varies by cell line |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Logical Comparison of Therapeutic Strategies
The therapeutic approach for using this compound differs fundamentally from that of dedicated PI3K inhibitors. The former induces broader cellular stress by disrupting cholesterol synthesis, which secondarily impacts signaling pathways like PI3K. The latter are designed for targeted intervention in cancers with known PI3K pathway hyperactivation.
Experimental Protocols
Evaluating the efficacy of a PI3K pathway inhibitor requires both biochemical and cell-based assays to determine its direct enzymatic inhibition and its functional effect in a cellular context.[12]
In Vitro Kinase Assay (HTRF)
This assay measures the direct inhibition of PI3K enzyme activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a common high-throughput method.[3][9]
Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Substrate: PIP2
-
ATP
-
Test Inhibitor (e.g., this compound, Alpelisib)
-
HTRF Detection Reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Plate Setup: Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[3]
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the reaction to proceed.[3]
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.
-
Signal Reading: After a final incubation, measure the HTRF signal. The signal is inversely proportional to the amount of PIP3 produced, and thus to kinase activity.[3]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using non-linear regression.
Cellular Assay: Western Blot for Phospho-AKT
This assay confirms that the inhibitor is blocking the PI3K pathway within the cell by measuring the phosphorylation status of AKT, a key downstream target.[12]
Objective: To assess the dose-dependent inhibition of AKT phosphorylation (at Ser473 or Thr308) in cancer cells.
Materials:
-
Cancer cell line (e.g., with PIK3CA mutation or PTEN loss)
-
Cell culture medium and supplements
-
Test Inhibitor
-
Lysis buffer
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.[13]
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 10 nM to 10 µM) or vehicle control for a specified time (e.g., 2 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by gel electrophoresis.[12]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AKT and total-AKT. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity. The level of pathway inhibition is determined by the ratio of phospho-AKT to total-AKT, normalized to the vehicle control.
Conclusion
The landscape of PI3K pathway inhibition is diverse, offering researchers and clinicians a range of tools to combat cancer. Dedicated PI3K inhibitors, such as the pan-inhibitor Copanlisib and the isoform-specific inhibitor Alpelisib, represent a targeted approach, proving most effective in tumors with specific genetic alterations in the PI3K pathway.[2][3]
In contrast, this compound presents a distinct and multi-faceted mechanism. Its primary role as an OSC inhibitor in the cholesterol biosynthesis pathway is a potent anti-cancer strategy in its own right.[5][6] The additional reported activity against the PI3K pathway positions it as a unique compound that may overcome resistance mechanisms associated with single-target agents.[8] While this compound shows promise in reducing cancer cell viability across various types, further research is needed to fully elucidate the specific molecular interactions and potency against individual PI3K isoforms.
The choice between this compound and a dedicated PI3K inhibitor will depend on the therapeutic strategy: targeting a known oncogenic driver with high precision versus employing a broader, multi-pathway attack on cancer cell metabolism and signaling.
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Role of Ro 48-8071 in JNK Pathway Inactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 48-8071 and its role in the inactivation of the c-Jun N-terminal kinase (JNK) signaling pathway. By examining experimental data and comparing its mechanism to other JNK pathway inhibitors, this document serves as a valuable resource for researchers investigating signal transduction and developing novel therapeutics.
Introduction to this compound and the JNK Pathway
This compound is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1] Recent studies have revealed its additional role as an inhibitor of the JNK signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][2] The JNK pathway, when activated by stress signals, can contribute to the pathogenesis of various diseases, including cancer and inflammatory disorders. This guide delves into the experimental evidence confirming the inhibitory effect of this compound on JNK signaling and compares its performance with an established JNK inhibitor, SP600125.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of this compound is the inhibition of OSC, leading to a downstream reduction in JNK phosphorylation and subsequent inactivation of the pathway.[1][2] In contrast, SP600125 is a direct, ATP-competitive inhibitor of JNK, binding to the kinase domain and preventing the phosphorylation of its substrates. This fundamental difference in their mechanism of action is a key consideration for experimental design and potential therapeutic applications.
Comparative Analysis of JNK Pathway Inactivation
While direct side-by-side comparative studies are limited, evidence from independent research demonstrates the efficacy of both compounds in suppressing JNK activity.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and the well-characterized JNK inhibitor, SP600125.
Table 1: this compound Quantitative Data
| Cell Line | Concentration | Treatment Time | Effect on JNK Phosphorylation | Reference |
| PANC-1 | 10 µM | 24, 48, 72 h | Decreased p-JNK levels | [1] |
| Ishikawa | Not specified | Not specified | Reduced JNK phosphorylation | [2] |
Table 2: SP600125 Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (JNK1) | 40 nM | Cell-free assay | Not directly cited |
| IC50 (JNK2) | 40 nM | Cell-free assay | Not directly cited |
| IC50 (JNK3) | 90 nM | Cell-free assay | Not directly cited |
| Inhibition of c-Jun phosphorylation | IC50 ~5-10 µM | Jurkat T cells | Not directly cited |
| Inhibition of TNF-α expression | IC50 ~10-15 µM | THP-1 cells | Not directly cited |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated JNK (p-JNK)
This protocol is essential for assessing the phosphorylation status of JNK, a direct indicator of its activation state.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit anti-total JNK
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound, SP600125, or vehicle control for the specified time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK signal.
Immunoprecipitation (IP) Kinase Assay for JNK Activity
This assay directly measures the catalytic activity of JNK by assessing its ability to phosphorylate a specific substrate.
Materials:
-
Cell lysis buffer
-
Anti-JNK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
ATP (including radiolabeled γ-³²P-ATP for radioactive assays)
-
JNK substrate (e.g., GST-c-Jun)
-
SDS-PAGE gels and autoradiography film (for radioactive assays) or anti-phospho-c-Jun antibody (for non-radioactive assays)
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western blot protocol.
-
Immunoprecipitation: Incubate the cell lysate with an anti-JNK antibody, followed by the addition of protein A/G agarose beads to pull down JNK.
-
Kinase Reaction: Resuspend the immunoprecipitated JNK in kinase assay buffer containing ATP and the JNK substrate. Incubate to allow the phosphorylation reaction to occur.
-
Detection of Substrate Phosphorylation:
-
Radioactive method: Separate the reaction products by SDS-PAGE, expose the gel to autoradiography film, and quantify the radiolabeled substrate.
-
Non-radioactive method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody specific for the phosphorylated substrate.
-
-
Analysis: Compare the level of substrate phosphorylation in samples treated with inhibitors to the control samples.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways and Experimental Logic
Caption: The JNK signaling pathway and points of inhibition by this compound and SP600125.
Caption: Experimental workflow for Western blot analysis of JNK phosphorylation.
Conclusion
The available evidence strongly supports the role of this compound in the inactivation of the JNK signaling pathway, primarily through its inhibition of the upstream enzyme 2,3-oxidosqualene cyclase. While its indirect mechanism of action differs from direct JNK inhibitors like SP600125, it presents a novel approach for modulating this critical pathway. Further research, including direct comparative studies, is warranted to fully elucidate the relative potency and potential therapeutic advantages of this compound in diseases driven by aberrant JNK signaling. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of this compound.
References
- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ro 48-8071 and Other Novel Cancer Drugs: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology, researchers and drug development professionals require objective, data-driven comparisons of emerging therapeutic agents. This guide provides a comprehensive head-to-head analysis of Ro 48-8071, a promising inhibitor of cholesterol biosynthesis, against other novel cancer drugs. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a critical resource for the scientific community.
Introduction to this compound: A Novel Approach to Cancer Therapy
This compound is a potent small-molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] By targeting OSC, this compound disrupts the production of cholesterol, a vital component for cell membrane integrity and a precursor for steroid hormones, thereby exhibiting broad anti-cancer activity.[2][3] Preclinical studies have demonstrated its efficacy in reducing cell viability and inducing apoptosis in a variety of cancer cell lines, including prostate, breast (hormone-dependent and triple-negative), ovarian, colon, pancreatic, and lung cancers.[2][4][5] A significant advantage of this compound is its targeted action downstream of HMG-CoA reductase, which may result in fewer side effects compared to statins.[6] Furthermore, this compound has shown a favorable safety profile by selectively targeting cancer cells while having minimal effect on normal cells.[1][4]
Head-to-Head Performance Comparison
This section presents a comparative analysis of this compound's performance against other cancer drugs based on available preclinical data.
This compound vs. Statins
Statins, which inhibit HMG-CoA reductase, an earlier enzyme in the cholesterol biosynthesis pathway, have also been investigated for their anti-cancer properties. However, direct comparison studies have highlighted the superior potency of this compound.
| Drug | Target | Cancer Cell Line | IC50 (µM) for Cell Viability (48h) | Reference |
| This compound | Oxidosqualene Cyclase | BT-474 (Breast) | ~6-12 | [1] |
| Simvastatin | HMG-CoA Reductase | BT-474 (Breast) | Less potent than this compound | [1] |
| Fluvastatin | HMG-CoA Reductase | BT-474 (Breast) | Less potent than this compound | [1] |
Key Finding: this compound is more effective than the statins Simvastatin and Fluvastatin at inhibiting the proliferation of breast cancer cells.[1]
This compound and PARP Inhibitors: A Synergistic Interaction
Recent studies have explored the interplay between this compound and Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in cancers with DNA repair deficiencies.
| Combination | Cancer Cell Line | Effect | Reference |
| This compound + Olaparib | HCC70 (Triple-Negative Breast Cancer) | Additive cell killing effect | [7] |
| Niraparib (PARP inhibitor with off-target LSS inhibition) | HCC70 (Triple-Negative Breast Cancer) | Increased cell killing compared to olaparib | [7] |
Key Finding: The combination of this compound with the PARP inhibitor olaparib demonstrates an additive cytotoxic effect in triple-negative breast cancer cells.[7] This suggests a potential synergistic strategy for treating certain cancer types. Notably, the PARP inhibitor niraparib shows a similar effect to this compound in inducing the 24,25-epoxysterol shunt pathway, highlighting a distinct poly-pharmacological activity.[7]
Performance of Other Novel Cancer Drugs (for Context)
While direct head-to-head data against this compound is limited for many novel drugs, this section provides an overview of the performance of other important classes of targeted therapies.
CDK4/6 Inhibitors in Breast Cancer
| Drug | Target | Key Efficacy Data | Reference |
| Palbociclib | CDK4/6 | Similar potency against CDK4 and CDK6 | [8] |
| Ribociclib | CDK4/6 | More potent against CDK4 than CDK6 | [8] |
| Abemaciclib | CDK4/6 | Significantly more potent against CDK4 than CDK6; induces cancer cell death at higher doses | [8] |
Androgen Receptor (AR) Inhibitors in Prostate Cancer
| Drug | Target | Key Efficacy Data | Reference |
| Enzalutamide | Androgen Receptor | Improves metastasis-free survival in non-metastatic castration-resistant prostate cancer. | [9] |
| Abiraterone Acetate | CYP17A1 (Androgen Biosynthesis) | Prolongs overall survival in metastatic castration-resistant prostate cancer. | [10] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. dovepress.com [dovepress.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. A phase 3 trial with a 2x2 factorial design of abiraterone acetate plus prednisone and/or local radiotherapy in men with de novo metastatic castration-sensitive prostate cancer (mCSPC): First results of PEACE-1 - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
Replicating published findings on Ro 48-8071's apoptotic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the apoptotic effects of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase. It aims to equip researchers with the necessary information to replicate and build upon these findings by offering a comparative analysis of its performance, detailed experimental protocols, and insights into its mechanism of action.
Comparative Efficacy of this compound in Inducing Cell Death
This compound has demonstrated significant pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. Its efficacy, often presented as the half-maximal inhibitory concentration (IC50), highlights its potential as a therapeutic agent.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (48h) | Reference |
| DLD-1 | Colon | 6.93 ± 0.41 | [1] |
| LOVO | Colon | 3.30 ± 0.54 | [1] |
| H69AR | Lung | 8.11 ± 0.36 | [1] |
| H23 | Lung | 10.28 ± 0.30 | [1] |
| A549 | Lung | 9.26 ± 0.45 | [1] |
| Capan-1 | Pancreas | 13.68 ± 0.17 | [1] |
| BxPC-3 | Pancreas | 7.11 ± 0.10 | [1] |
| BT-474 | Breast | ~6-12 | [2] |
| T47-D | Breast | ~6-12 | [2] |
| MCF-7 | Breast | ~6-12 | [2] |
| Ishikawa | Endometrial | 0.968 | [3] |
| KLE | Endometrial | 6.478 | [3] |
In a direct comparison with other cholesterol biosynthesis inhibitors, this compound was found to be more effective than the statins Simvastatin and Fluvastatin in reducing the viability of breast cancer cells in 24- and 48-hour assays.[2]
Experimental Protocols for Assessing Apoptosis
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at a density of 4,000-8,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for In Vivo Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Fix tumor xenograft tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the tissue and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections and rehydrate through a series of graded ethanol washes.
-
Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.
-
Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-ERK, p-JNK, total ERK, total JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways of this compound-Induced Apoptosis
Published research indicates that this compound induces apoptosis through the modulation of key signaling pathways, primarily the ERK and JNK MAPK pathways.[4][5][6] this compound has been shown to decrease the phosphorylation of both ERK and JNK, suggesting an inactivation of these pathways which are often overactivated in cancer cells and play a crucial role in cell proliferation and survival.[4][5]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing Apoptotic Effects
The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound.
Caption: Experimental workflow for apoptosis assessment.
References
- 1. oatext.com [oatext.com]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Safety Operating Guide
Safe Disposal of Ro 48-8071: A Procedural Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. The compound is a solid and should be handled with care to avoid dust formation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator if dust is generated.[1][2]
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area.[1]
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment and to comply with all applicable regulations. Do not let the product enter drains.[1][2]
Step 1: Waste Collection
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and personal protective equipment, in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste, sealable, and kept closed when not in use.[1]
-
Leave chemicals in their original containers if possible. Do not mix with other waste.[2]
Step 2: Accidental Spill Clean-up In the event of a spill:
-
Evacuate the area if necessary.
-
Wear appropriate PPE as listed above.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Carefully sweep up the solid material, avoiding dust formation.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
Step 3: Final Disposal
-
The disposal of this compound waste must be carried out in accordance with all prevailing country, federal, state, and local regulations.[1][2]
-
This substance is considered non-hazardous for transport according to DOT (US), ADR/RID, IMDG, and IATA regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the proper disposal of the chemical waste.
III. Chemical and Safety Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Data |
| Chemical Name | (4-bromophenyl)[2-fluoro-4-[[6-(methyl-2-propenylamino)hexyl]oxy]phenyl]-methanone[3] |
| CAS Number | 161582-11-2[3] |
| Molecular Formula | C₂₃H₂₇BrFNO₂[3] |
| Molecular Weight | 448.4 g/mol [3] |
| Physical Form | Solid |
| Solubility | Soluble in water to 25 mM |
| Storage Temperature | Recommended storage at -20°C for long term and 2-8°C for short term.[1] |
| Known Hazards | May be harmful to the aquatic environment.[1] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen bromide gas, and hydrogen fluoride.[1] |
IV. Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: this compound Disposal Workflow
This diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ro 48-8071
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ro 48-8071. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an inhibitor of oxidosqualene cyclase, requires careful handling due to its potential hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH (US) approved full-face particle respirator type N99 or CEN (EU) approved type P2 respirator cartridges.[3] A full-face supplied air respirator is recommended if it is the sole means of protection.[3] | To prevent inhalation of dust or aerosols. |
| Hand Protection | Chemically resistant gloves.[3] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[3] |
| Eye Protection | NIOSH (US) or EN 166 (EU) approved safety glasses or goggles.[3][4] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat or other protective clothing. The type of body protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[3] | To prevent skin contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly closed container in a dry and well-ventilated area.[3] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[3]
Handling and Preparation
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1][3] Do not ingest or inhale the substance.[1]
-
Preventing Dust Formation: If handling the solid form, take care to avoid creating dust.[3]
-
Hand Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[3] Do not allow the product to enter drains.[3][4] For solid spills, sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[3]
Disposal Plan
All waste materials, including contaminated gloves, labware, and excess this compound, must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of waste in standard laboratory trash or down the drain.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water and remove contaminated clothing.[3]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[3]
In all cases of exposure, seek immediate medical attention.[3]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
